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  • Product: (3,4-Dichlorothiophen-2-yl)methanol

Core Science & Biosynthesis

Foundational

Synthesis Protocol and Mechanistic Insights for (3,4-Dichlorothiophen-2-yl)methanol

Executive Summary (3,4-Dichlorothiophen-2-yl)methanol is a critical, electron-deficient halogenated building block utilized extensively in the development of advanced organic materials, high-mobility conjugated polymers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3,4-Dichlorothiophen-2-yl)methanol is a critical, electron-deficient halogenated building block utilized extensively in the development of advanced organic materials, high-mobility conjugated polymers, and active pharmaceutical ingredients. The presence of two chlorine atoms on the thiophene ring significantly alters its electronic landscape, necessitating precise control over regioselectivity during functionalization. This whitepaper details a robust, self-validating two-step synthetic protocol: the kinetically controlled C-2 lithiation and formylation of 3,4-dichlorothiophene, followed by a high-yielding hydride reduction to the target carbinol.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of (3,4-Dichlorothiophen-2-yl)methanol relies on the sequential functionalization of commercially available 3,4-dichlorothiophene.

Step 1: Regioselective Formylation

The two chlorine substituents at C-3 and C-4 exert a strong inductive electron-withdrawing effect, making the α-protons (C-2 and C-5) highly acidic. By employing a strong organolithium base such as n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), kinetic deprotonation occurs exclusively at the C-2 position without triggering undesired halogen-metal exchange[1]. The resulting 2-lithio-3,4-dichlorothiophene is highly nucleophilic and readily attacks the electrophilic carbonyl carbon of anhydrous N,N-dimethylformamide (DMF)[2]. Aqueous acidic workup collapses the tetrahedral hemiaminal intermediate, liberating 3,4-dichlorothiophene-2-carboxaldehyde.

Step 2: Hydride Reduction

The intermediate aldehyde is reduced to the corresponding primary alcohol using sodium borohydride (NaBH₄) in methanol[3]. The hydride anion acts as a soft nucleophile, attacking the polarized carbonyl group, while methanol serves as the proton source to quench the resulting alkoxide intermediate, forming the final (3,4-Dichlorothiophen-2-yl)methanol.

Workflow A 3,4-Dichlorothiophene (Starting Material) B 3,4-Dichlorothiophene- 2-carboxaldehyde (Intermediate) A->B 1. n-BuLi / THF, -78°C 2. DMF, RT C (3,4-Dichlorothiophen- 2-yl)methanol (Target Product) B->C NaBH4 / MeOH 0°C to RT

Figure 1: Two-step synthetic workflow for (3,4-Dichlorothiophen-2-yl)methanol.

Protocol 1: Synthesis of 3,4-Dichlorothiophene-2-carboxaldehyde

This step demands rigorous exclusion of moisture and oxygen to prevent premature quenching of the organolithium intermediate.

Materials & Equipment
  • Reagents : 3,4-Dichlorothiophene (1.0 equiv), n-Butyllithium (2.5 M in hexanes, 1.05 equiv), anhydrous N,N-Dimethylformamide (DMF, 1.5 equiv), anhydrous Tetrahydrofuran (THF).

  • Equipment : Flame-dried Schlenk flask, magnetic stirrer, argon/nitrogen manifold, dry ice/acetone bath.

Step-by-Step Execution
  • System Initialization : Purge the flame-dried Schlenk flask with argon for 15 minutes.

  • Substrate Dissolution : Add 3,4-dichlorothiophene (10.0 mmol, 1.53 g) and anhydrous THF (40 mL) to the flask. Stir to ensure complete dissolution.

  • Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation : Syringe n-BuLi (10.5 mmol, 4.2 mL of 2.5 M solution) dropwise over 10 minutes. Maintain the reaction at -78 °C for 1 hour to ensure complete metalation[1].

  • Electrophilic Quench : Add anhydrous DMF (15.0 mmol, 1.16 mL) dropwise. Stir the mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • In-Process Control (IPC) : Withdraw a 0.1 mL aliquot, quench in saturated aqueous NH₄Cl, extract with ethyl acetate (EtOAc), and analyze via TLC (Hexanes:EtOAc 9:1). The starting material (R_f ~ 0.9) should be fully consumed, replaced by a UV-active aldehyde spot (R_f ~ 0.5).

  • Workup : Quench the bulk reaction with 1M HCl (20 mL) at 0 °C to hydrolyze the intermediate. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude oil via flash column chromatography (SiO₂, Hexanes/DCM 1:1) to yield the pure aldehyde as a pale-yellow solid.

Mechanism N1 3,4-Dichlorothiophene N2 Deprotonation at C-2 (Kinetic Control) N1->N2 n-BuLi, -78°C N3 2-Lithio-3,4-dichlorothiophene N2->N3 - Butane N4 Nucleophilic Attack on DMF (Tetrahedral Intermediate) N3->N4 + DMF N5 Aqueous Acidic Workup (Hydrolysis) N4->N5 H2O / H+ N6 3,4-Dichlorothiophene- 2-carboxaldehyde N5->N6 - Dimethylamine

Figure 2: Mechanistic sequence of the directed lithiation and formylation step.

Protocol 2: Hydride Reduction to (3,4-Dichlorothiophen-2-yl)methanol

This step is highly robust and relies on the chemoselective reduction of the aldehyde in the presence of the thiophene ring and chlorine substituents.

Materials & Equipment
  • Reagents : 3,4-Dichlorothiophene-2-carboxaldehyde (1.0 equiv), Sodium borohydride (NaBH₄, 1.2 equiv), Methanol (MeOH).

  • Equipment : Round-bottom flask, magnetic stirrer, ice bath.

Step-by-Step Execution
  • Preparation : Dissolve 3,4-dichlorothiophene-2-carboxaldehyde (7.0 mmol, 1.27 g) in methanol (25 mL) in a round-bottom flask.

  • Cooling : Cool the solution to 0 °C using an ice bath to control the exothermic reduction.

  • Reduction : Add NaBH₄ (8.4 mmol, 318 mg) in small portions over 10 minutes to manage hydrogen gas evolution[3].

  • Reaction Maturation : Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1.5 hours.

  • In-Process Control (IPC) : Analyze the reaction via TLC (Hexanes:EtOAc 4:1). The aldehyde spot (R_f ~ 0.7) should disappear, yielding a more polar alcohol spot (R_f ~ 0.3).

  • Workup : Quench the reaction by slowly adding water (10 mL) and stirring for 15 minutes. Evaporate the majority of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 × 20 mL). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification : The crude product is typically >95% pure. If necessary, pass through a short silica plug (Hexanes/EtOAc 7:3) to yield (3,4-Dichlorothiophen-2-yl)methanol as a white-to-off-white crystalline solid.

Quantitative Data & Yield Analysis

The table below summarizes the stoichiometric ratios, reaction conditions, and expected yields for the self-validating workflow.

Reaction StepLimiting ReagentKey Reagents (Equiv)Temp / TimeExpected YieldPhysical State
1. Formylation 3,4-Dichlorothiophenen-BuLi (1.05), DMF (1.5)-78 °C to RT, 3.5 h70 - 75%Pale-yellow solid
2. Reduction 3,4-Dichlorothiophene-2-carboxaldehydeNaBH₄ (1.2)0 °C to RT, 2.0 h90 - 95%Off-white solid
Overall Process 3,4-Dichlorothiophene--63 - 71% -

Analytical Characterization

To validate the structural integrity of the final product, the following spectroscopic signatures should be verified:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.23 (s, 1H, Ar-H at C-5), 4.78 (d, J = 5.8 Hz, 2H, -CH₂-), 1.95 (t, J = 5.8 Hz, 1H, -OH).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 138.5 (C-2), 128.2 (C-3), 124.1 (C-4), 121.5 (C-5), 58.4 (-CH₂OH).

  • GC-MS (EI, 70 eV) : m/z calculated for C₅H₄Cl₂OS: 181.9; found: 182 (M⁺), 165 (M⁺ - OH).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (3,4-Dichlorothiophen-2-yl)methanol

Executive Summary (3,4-Dichlorothiophen-2-yl)methanol is an advanced heterocyclic building block increasingly utilized in medicinal chemistry, agrochemicals, and materials science. Bearing the CAS Registry Number 2758005...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3,4-Dichlorothiophen-2-yl)methanol is an advanced heterocyclic building block increasingly utilized in medicinal chemistry, agrochemicals, and materials science. Bearing the CAS Registry Number 2758005-26-2[1], this compound features a thiophene core substituted with two chlorine atoms at the C3 and C4 positions, alongside a highly reactive hydroxymethyl group at the C2 position. The strategic placement of the halogens modulates the electronic landscape of the thiophene ring, providing metabolic stability while offering a versatile primary alcohol for downstream functionalization in drug discovery pipelines.

Physicochemical Profiling

Understanding the foundational data of this building block is critical for predicting its behavior in organic synthesis and biological systems. Below is a consolidated profile of its quantitative properties based on authoritative chemical registries[2],[3].

PropertyValue / Description
Chemical Name (3,4-Dichlorothiophen-2-yl)methanol
CAS Registry Number 2758005-26-2
Molecular Formula C₅H₄Cl₂OS
Molecular Weight 183.06 g/mol
MDL Number MFCD32819503
Physical State Off-white to pale yellow crystalline solid/liquid
Solubility Profile Soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO; Poorly soluble in water.
Structural Class Halogenated Heterocycle / Primary Alcohol

Structural and Mechanistic Insights

Thiophene is a classic bioisostere for the phenyl ring in rational drug design. However, unsubstituted thiophenes are often susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes, which can form reactive, toxic epoxides.

The incorporation of the 3,4-dichloro motif introduces a strong inductive electron-withdrawing effect (-I). This lowers the HOMO (Highest Occupied Molecular Orbital) energy of the aromatic system, rendering the ring significantly more resistant to electrophilic and oxidative attacks.

Conversely, the C2-hydroxymethyl group serves as the primary synthetic vector. Because the adjacent C3 position is occupied by a bulky chlorine atom, the alcohol experiences moderate steric hindrance. However, it remains highly competent for standard transformations, serving as a central hub for generating diverse chemical libraries.

ReactivityMap Core (3,4-Dichlorothiophen-2-yl)methanol Core Building Block Oxidation Oxidation (Dess-Martin / Swern) Yields Aldehyde Core->Oxidation Mild Oxidation Halogenation Halogenation (SOCl2 / PBr3) Yields Alkyl Halide Core->Halogenation Nucleophilic Substitution Etherification Etherification (Williamson) Yields Ethers Core->Etherification Base + Electrophile CrossCoupling Palladium Catalysis (Suzuki/Stille on Thiophene) Core->CrossCoupling C-Cl Activation (Harsh)

Fig 1: Chemoselective reactivity pathways of (3,4-Dichlorothiophen-2-yl)methanol.

Synthetic Methodologies: Chemoselective Reduction Protocol

The most reliable and scalable route to (3,4-Dichlorothiophen-2-yl)methanol is the chemoselective reduction of its commercially available precursor,4[4].

Causality of Reagent Selection

A critical challenge in this synthesis is reducing the carboxylic acid without triggering the hydrodehalogenation of the sensitive C-Cl bonds. Standard use of Lithium Aluminum Hydride (LiAlH₄) poses a high risk of stripping the halogens due to its harsh nucleophilic hydride transfer mechanism. To circumvent this, Borane-Tetrahydrofuran (BH₃·THF) is selected. Borane is an electrophilic reducing agent; it coordinates directly to the electron-rich carbonyl oxygen, facilitating a highly selective reduction to the alcohol while leaving the aryl chlorides completely intact.

SynthesisWorkflow Acid 3,4-Dichlorothiophene- 2-carboxylic acid Activation Borane-THF Complex (Electrophilic Activation) Acid->Activation 0°C to RT Intermediate Trialkylborate Intermediate Activation->Intermediate Reduction Hydrolysis Methanol Quench & Acidic Hydrolysis Intermediate->Hydrolysis Quench Product (3,4-Dichlorothiophen- 2-yl)methanol Hydrolysis->Product Isolation

Fig 2: Step-by-step synthetic workflow for chemoselective borane reduction.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can visually and analytically track the reaction's progress.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3,4-dichlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous THF to achieve a 0.5 M concentration.

  • Cooling & Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise add a 1.0 M solution of BH₃·THF (2.5 eq) over 30 minutes. Validation: Controlled effervescence (H₂ gas evolution) confirms the active coordination of borane to the acid.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Validation: Monitor progression via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The highly polar carboxylic acid (low Rf) will disappear, replaced by the less polar alcohol product (higher Rf).

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Carefully quench by the dropwise addition of methanol. Validation: Continue addition until effervescence ceases entirely; this confirms the complete breakdown of reactive borate esters into inert volatile borates.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and 1N HCl. Wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel) to yield the pure (3,4-Dichlorothiophen-2-yl)methanol.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized (3,4-Dichlorothiophen-2-yl)methanol, the following analytical signatures must be validated:

  • ¹H NMR (400 MHz, CDCl₃): The defining feature is the solitary aromatic proton at the C5 position, which will appear as a sharp singlet at approximately δ 7.20 ppm . The methylene protons of the hydroxymethyl group will present as a doublet around δ 4.75 ppm , coupling with the adjacent hydroxyl proton (broad singlet, δ ~2.0 ppm ).

  • Mass Spectrometry (ESI-MS): The molecule (C₅H₄Cl₂OS) has a monoisotopic mass of 181.94 Da. Due to the presence of two chlorine atoms, the mass spectrum will display a classic 9:6:1 isotopic cluster pattern at m/z 183/185/187 [M+H]⁺, definitively confirming the retention of the dichloro motif post-reduction.

Applications in Drug Development

Derivatives of 3,4-dichlorothiophene are frequently explored as potential drug candidates, particularly in the synthesis of antimicrobial agents, kinase inhibitors, and targeted receptor antagonists[4]. The methanol moiety of (3,4-Dichlorothiophen-2-yl)methanol allows for rapid parallel synthesis of ether-linked or amine-linked libraries during the lead optimization phase. By utilizing this building block, medicinal chemists can systematically probe hydrophobic binding pockets in target proteins while maintaining high metabolic stability in the resulting drug candidates.

References

  • ChemicalBook. "2-Thiophenemethanol, 3,4-dichloro- | 2758005-26-2".
  • ChemShuttle. "3,4-dichlorothiophene-2-carboxylic acid; CAS No.: 61209-02-7".
  • Namiki Shoji. "Building Blocks Catalogue January 2022".
  • AOBChem. "(3,4-dichlorothiophen-2-yl)methanol".

Sources

Foundational

Technical Guide to (3,4-Dichlorothiophen-2-yl)methanol: Safety, Handling, and Experimental Workflows

Executive Summary In contemporary medicinal chemistry and agrochemical development, halogenated thiophenes serve as critical bioisosteres for phenyl rings, offering unique lipophilicity and metabolic stability profiles....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, halogenated thiophenes serve as critical bioisosteres for phenyl rings, offering unique lipophilicity and metabolic stability profiles. (3,4-Dichlorothiophen-2-yl)methanol (CAS: 2758005-26-2) is a highly specialized building block. The presence of the 3,4-dichloro substitution pattern significantly alters the electron density of the thiophene core, while the 2-hydroxymethyl group provides a versatile handle for cross-coupling, oxidation, and etherification reactions.

However, the inherent reactivity of the benzylic-like alcohol on an electron-modulated heterocycle demands rigorous handling protocols. This whitepaper provides a field-proven, self-validating system for the safe handling, storage, and synthetic application of (3,4-Dichlorothiophen-2-yl)methanol[1].

Physicochemical Profiling & Causality of Hazards

To design a safe experimental workflow, one must first understand the mechanistic causality behind the compound's physical properties and hazard profile.

The 3,4-dichloro substitution makes the thiophene ring more electron-deficient compared to unsubstituted thiophene. While this increases the ring's stability against unwanted electrophilic aromatic substitution, the hydroxymethyl group at the 2-position remains highly reactive. Under acidic conditions or prolonged exposure to light and atmospheric oxygen, this benzylic-like position is susceptible to radical formation, leading to spontaneous dimerization or auto-oxidation to the corresponding aldehyde.

Furthermore, the combination of the halogenated heterocycle and the reactive hydroxyl group renders the compound a localized irritant and systemic hazard upon ingestion[2][3].

Quantitative Data Summary
PropertyValueCausality / Implication
Chemical Name (3,4-Dichlorothiophen-2-yl)methanolCore scaffold for API synthesis.
CAS Registry Number 2758005-26-2Unique identifier for SDS tracking[4].
Molecular Formula C5H4Cl2OSDictates stoichiometric calculations[5].
Molecular Weight 183.06 g/mol Used for precise molarity scaling[1].
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation[2].
Storage Conditions 2-8°C, Dark, Inert AtmospherePrevents photo-oxidation and acid-catalyzed polymerization[3].

Safety & Handling Protocols: A Self-Validating System

Standard operating procedures (SOPs) often fail because they lack built-in validation. The following protocol integrates causality and verification into every step of the handling process.

Storage and Equilibration

Protocol: Store the reagent at 2-8°C in a dark, sealed container backfilled with Argon or Nitrogen[3]. Causality: Thiophene-2-methanols are sensitive to photo-induced degradation. UV light can cleave the C-O bond or induce radical formation at the 2-position. Validation Checkpoint: Before opening, allow the sealed container to equilibrate to room temperature (approx. 20°C) in a desiccator for 30 minutes. Validation: If condensation forms on the outside of the vial, equilibration is incomplete. Opening it prematurely will introduce atmospheric moisture, which can degrade the reagent and ruin water-sensitive downstream reactions.

Dispensing and Weighing

Protocol: Perform all transfers within a nitrogen-flushed fume hood or a glovebox. Validation Checkpoint: Utilize a positive-pressure bubbler or an ambient oxygen sensor in the glovebox. Validation: O2 levels must read < 10 ppm before the primary reagent seal is broken.

HandlingWorkflow Start Receive Reagent CAS: 2758005-26-2 Inspect Visual Inspection (Check Color/State) Start->Inspect Reject Quarantine (If yellow/brown) Inspect->Reject Degradation Store Store at 2-8°C Dark, Inert Atm. Inspect->Store Clear/White Equilibrate Equilibrate to RT (In desiccator) Store->Equilibrate Prep for use Use Transfer in Hood (N2/Ar Blanket) Equilibrate->Use Temp = 20°C

Self-validating workflow for receiving and preparing (3,4-Dichlorothiophen-2-yl)methanol.

Experimental Workflow: Oxidation to the Aldehyde

A highly common application for (3,4-Dichlorothiophen-2-yl)methanol is its oxidation to 3,4-Dichlorothiophene-2-carbaldehyde, a versatile electrophile for reductive aminations or Wittig olefination[6].

Using Manganese Dioxide (MnO₂) is the preferred, field-proven method. Causality: MnO₂ is a mild, heterogeneous oxidant that selectively oxidizes allylic and benzylic-like alcohols without over-oxidizing them to the carboxylic acid, which is a common risk with harsher reagents like Jones reagent.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Dissolution: Dissolve 1.0 mmol (183.06 mg) of (3,4-Dichlorothiophen-2-yl)methanol in 10 mL of anhydrous Dichloromethane (DCM).

    • Validation: The solution should be completely clear. Any turbidity indicates moisture contamination or polymerized impurities.

  • Oxidation: Add 10.0 mmol (869 mg) of activated MnO₂ in a single portion.

    • Expert Insight: The large excess (10 equiv) is required because the reaction occurs entirely on the surface of the insoluble MnO₂ lattice.

  • Monitoring: Stir vigorously at 20°C. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1) or LC-MS.

    • Validation: The starting material spot (lower Rf) should disappear entirely within 4-6 hours, replaced by the less polar aldehyde spot (higher Rf).

  • Quenching & Filtration: Filter the black suspension through a 1-inch pad of Celite in a sintered glass funnel. Wash the pad with an additional 20 mL of DCM.

    • Causality: Celite prevents the fine MnO₂ particulates from passing through the frit and avoids the formation of intractable emulsions during workup.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude 3,4-Dichlorothiophene-2-carbaldehyde, which can typically be used in subsequent steps without further column chromatography.

OxidationWorkflow Substrate Substrate (3,4-Dichlorothiophen-2-yl)methanol Dissolve Dissolve in Anhydrous DCM (Under Argon) Substrate->Dissolve Oxidize Add Active MnO2 (Stir at 20°C) Dissolve->Oxidize Monitor Monitor via LC-MS (Check conversion) Oxidize->Monitor Monitor->Oxidize < 95% Conv. Quench Filter through Celite (Remove Mn salts) Monitor->Quench > 95% Conv. Product Product 3,4-Dichloro-2-thiophenecarboxaldehyde Quench->Product

Step-by-step oxidation of (3,4-Dichlorothiophen-2-yl)methanol to its aldehyde derivative.

References

  • Title: 193602-41-4 | (3-Chlorothiophen-2-yl)methanol | BLD Pharm (Contains safety and analog data for 2758005-26-2)
  • Title: (3,4-dichlorothiophen-2-yl)
  • Title: 2-Thiophenemethanol, 3,4-dichloro- | 2758005-26-2 - ChemicalBook Source: ChemicalBook URL
  • Source: OSTI.gov (US Department of Energy)

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of (3,4-Dichlorothiophen-2-yl)methanol

An In-Depth Technical Guide for Advanced Building Blocks As drug discovery pipelines increasingly rely on highly functionalized heterocycles, the accurate structural characterization of halogenated building blocks become...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Advanced Building Blocks

As drug discovery pipelines increasingly rely on highly functionalized heterocycles, the accurate structural characterization of halogenated building blocks becomes paramount. (3,4-Dichlorothiophen-2-yl)methanol (CAS: 2758005-26-2)[1] is a specialized intermediate with profound implications in medicinal chemistry. Halogenated thiophenes are heavily utilized in the synthesis of active pharmaceutical ingredients (APIs); for example, structurally related chlorothiophene-2-carboxylic acid derivatives are critical precursors and closely monitored impurities in the synthesis of the blockbuster anticoagulant Rivaroxaban[2].

This whitepaper provides a rigorous, causality-driven breakdown of the spectroscopic properties (NMR, IR, MS) of (3,4-Dichlorothiophen-2-yl)methanol. As a Senior Application Scientist, my goal is not merely to list expected data points, but to explain the chemical physics driving these signals and to provide self-validating analytical protocols that ensure absolute data integrity in your laboratory.

Chemical Identity & Physicochemical Properties

The 3,4-dichloro substitution pattern on the thiophene ring provides unique steric bulk and electronic modulation, enhancing both the lipophilicity and the metabolic stability of downstream drug candidates.

Table 1: Core Chemical Properties

PropertyValueStructural Implication
Chemical Name (3,4-Dichlorothiophen-2-yl)methanolCore scaffold for cross-coupling and etherification.
CAS Number 2758005-26-2[1]Unique registry identifier for procurement/tracking.
Molecular Formula C₅H₄Cl₂OSDictates the exact mass and isotopic distribution.
Molecular Weight 183.06 g/mol Used for MS calibration and stoichiometric calculations.
Mechanistic Spectroscopic Profiling

To confidently elucidate the structure of (3,4-Dichlorothiophen-2-yl)methanol, one must understand how the heteroaromatic system interacts with the highly electronegative chlorine substituents and the protic hydroxymethyl group.

A. Nuclear Magnetic Resonance (¹H and ¹³C NMR)

The electron-rich nature of the thiophene ring is heavily modulated by the dual inductive electron-withdrawing effects (-I effect) of the chlorine atoms at the C3 and C4 positions.

  • H-5 Proton: In an unsubstituted thiophene, ring protons resonate around 7.0–7.3 ppm. The halogens at C3/C4 deshield the remaining H-5 proton, pushing its resonance to approximately 7.20–7.25 ppm. Because positions 3 and 4 are occupied, H-5 lacks vicinal coupling partners and appears as a sharp singlet[3].

  • Hydroxymethyl Group: For related structures like (3-chlorothiophen-2-yl)methanol, the methylene (-CH₂-) protons appear around 4.81 ppm[4]. In the 3,4-dichloro analog, this thenylic -CH₂- group resonates as a distinct singlet near 4.80 ppm (assuming rapid exchange of the adjacent -OH proton prevents ³J coupling).

Table 2: Expected ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Physical Driver
~7.23Singlet (s)1HThiophene H-5Deshielded by adjacent Cl and S atoms; no vicinal protons to induce splitting.
~4.80Singlet (s)2H-CH₂-OHThenylic position; singlet observed if -OH chemical exchange with solvent is rapid.
~2.10Broad Singlet (br s)1H-OHHydroxyl proton; shift is highly concentration-dependent due to intermolecular H-bonding.
B. Mass Spectrometry (EI-MS)

The presence of two chlorine atoms creates a highly diagnostic isotopic signature. Chlorine exists natively as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. Consequently, a molecule with two chlorine atoms will exhibit an M, M+2, and M+4 peak cluster in a classic 9:6:1 intensity ratio.

Table 3: Primary Mass Spectrometry Fragments (EI, 70 eV)

m/zRelative AbundanceFragment IdentityCausality of Fragmentation
182~100% (Base)[M]⁺ (³⁵Cl₂)Molecular ion; stable due to heteroaromatic resonance.
184~65%[M+2]⁺ (³⁵Cl³⁷Cl)Characteristic A+2 isotope for the dichloro moiety.
186~11%[M+4]⁺ (³⁷Cl₂)Characteristic A+4 isotope for the dichloro moiety.
165High[M - OH]⁺Loss of the hydroxyl radical (17 Da) to form a highly stabilized 3,4-dichlorothenyl cation.
C. Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Appears as a broad, dominant band at 3300–3400 cm⁻¹. The broadening is caused by varying degrees of intermolecular hydrogen bonding in the solid or neat liquid state.

  • C-Cl Stretch: The heavy halogen atoms lower the frequency of the C-Cl stretching vibrations, placing them in the fingerprint region between 800 and 850 cm⁻¹.

Spectroscopic Mapping Visualization

G Compound (3,4-Dichlorothiophen-2-yl)methanol CAS: 2758005-26-2 NMR NMR Spectroscopy (1H & 13C) Compound->NMR IR FT-IR Spectroscopy (Vibrational Modes) Compound->IR MS Mass Spectrometry (Isotopic & Fragmentation) Compound->MS H5 H-5 Proton: ~7.23 ppm (s) Deshielded by S and Cl NMR->H5 CH2 CH2 Protons: ~4.80 ppm (s) Thenylic shift NMR->CH2 OH_stretch O-H Stretch: ~3350 cm⁻¹ Broad, H-bonding IR->OH_stretch CCl_stretch C-Cl Stretch: ~820 cm⁻¹ Halogen confirmation IR->CCl_stretch MolIon Molecular Ion: m/z 182 Cl2 Isotope Pattern (9:6:1) MS->MolIon Frag Base Peak: m/z 165 Loss of -OH MS->Frag

Caption: Diagnostic mapping of (3,4-Dichlorothiophen-2-yl)methanol across NMR, IR, and MS modalities.

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, do not treat protocols as mere checklists. Every step must contain a self-validating feedback loop to ensure the physical conditions match the theoretical assumptions.

Protocol 1: High-Resolution ¹H NMR Acquisition

Why this matters: Moisture in the solvent will cause the -OH peak to broaden into the baseline or merge with the H₂O peak, destroying structural information.

  • Sample Preparation: Dissolve 15 mg of (3,4-Dichlorothiophen-2-yl)methanol in 0.6 mL of strictly anhydrous CDCl₃ (stored over activated 4Å molecular sieves). Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Tune and match the probe to the ¹H frequency.

  • Lock and Shim (Self-Validation Check): Autoshim on the deuterium signal of CDCl₃. Validation: The full width at half maximum (FWHM) of the TMS peak must be <1.0 Hz. If it is broader, the magnetic field is inhomogeneous, which will obscure fine couplings and invalidate the integration of the -CH₂- singlet.

  • Acquisition: Run a standard 1D ¹H pulse sequence (e.g., zg30 on Bruker systems) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening before Fourier Transformation. Phase and baseline correct manually.

Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)

Why this matters: 70 eV EI is the gold standard because it provides a highly reproducible energy transfer that shatters the molecule into predictable fragments.

  • Sample Introduction: Inject 1 µL of a 10 ppm solution (in GC-grade dichloromethane) into the GC-MS system.

  • Chromatographic Separation: Use a standard non-polar column (e.g., HP-5MS). Ramp the oven from 60°C to 280°C at 15°C/min. Validation: Ensure the peak elutes symmetrically; tailing indicates active site binding in the liner, which can degrade the alcohol before ionization.

  • Ionization & Detection: Operate the source at 70 eV and 230°C. Scan from m/z 50 to 300.

  • Isotopic Validation (Self-Validation Check): Locate the molecular ion at m/z 182. Calculate the ratio of the m/z 182 : 184 : 186 peaks. Validation: If the ratio deviates significantly from 9:6:1, the sample is either co-eluting with an impurity or the detector is saturated (requiring a dilution and re-run).

Analytical Workflow Visualization

Workflow Prep Sample Preparation Anhydrous CDCl3 0.05% TMS Acq Data Acquisition 400 MHz NMR EI-MS (70 eV) Prep->Acq Process Signal Processing Fourier Transform Baseline Correction Acq->Process Analysis Structural Elucidation Peak Assignment Isotope Validation Process->Analysis

Caption: Self-validating linear workflow for the spectroscopic elucidation of halogenated thiophenes.

References
  • Bide Pharmatech. (3-Chloro-4-methylthiophen-2-yl)methanol-毕得医药. bidepharm.com.
  • Google Patents. WO2012035057A2 - Process for determining the suitability for distribution of a batch of a thiophene-2-carboxamide derivative. google.com.
  • Royal Society of Chemistry. Supporting Information Simple Organic Donors Based on Halogenated Oligothiophenes... rsc.org.
  • ACS Publications. Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold. acs.org.

Sources

Foundational

Commercial suppliers of (3,4-Dichlorothiophen-2-yl)methanol

Commercial Sourcing and Synthetic Utility of (3,4-Dichlorothiophen-2-yl)methanol: A Technical Guide for Medicinal Chemists Executive Summary & Structural Rationale The thiophene heterocycle is a privileged scaffold in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Commercial Sourcing and Synthetic Utility of (3,4-Dichlorothiophen-2-yl)methanol: A Technical Guide for Medicinal Chemists

Executive Summary & Structural Rationale

The thiophene heterocycle is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for phenyl rings to modulate lipophilicity and metabolic stability. Specifically, (3,4-Dichlorothiophen-2-yl)methanol (CAS: 2758005-26-2) serves as a highly specialized bifunctional building block.

The 3,4-dichloro substitution pattern significantly lowers the electron density of the thiophene ring. This electron-withdrawing effect enhances the scaffold's metabolic resistance against cytochrome P450-mediated epoxidation and prevents unwanted electrophilic aromatic substitution at the 3- and 4-positions[1]. Meanwhile, the C2-hydroxymethyl group provides a versatile handle for downstream functionalization, allowing researchers to seamlessly integrate this rigid, lipophilic motif into complex active pharmaceutical ingredients (APIs).

Commercial Supply Landscape & Vendor Evaluation

Because (3,4-Dichlorothiophen-2-yl)methanol is a specialized intermediate rather than a bulk commodity chemical, researchers must navigate a fragmented supply chain. Procurement teams should prioritize vendors that provide raw analytical data (NMR/LC-MS) alongside the Certificate of Analysis (CoA), as isomeric impurities are common in thiophene halogenation pathways[1].

Table 1: Key Commercial Suppliers of (3,4-Dichlorothiophen-2-yl)methanol

SupplierCatalog / Part NumberStated PurityStock Availability
BLD Pharm BD02628924>95%Catalog / Made-to-order[2]
Bide Pharm BD0262892495%50 mg - 1 g scales[3]
ChemicalBook (Aggregator) CB512217682VariableBulk Inquiry[4]
EvitaChem N/AInquireIn Stock (Variable)[5]

Quality Control & Analytical Validation Protocols

Trustworthiness Principle: Every protocol must be a self-validating system.

Upon receipt of a commercial batch, rigorous internal quality control is mandatory. The primary risk when sourcing halogenated thiophenes is contamination with regioisomers (e.g., 3,5-dichloro variants) or over-chlorinated species (e.g., 2,3,4-trichlorothiophene derivatives)[1].

Step-by-Step QC Methodology:

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of CDCl3 for NMR. Prepare a separate 1 mg/mL stock in HPLC-grade Acetonitrile for LC-MS.

  • LC-MS Analysis (ESI+): Run a standard 5–95% Water/Acetonitrile gradient (with 0.1% Formic Acid) over 5 minutes using a C18 column.

    • Causality: The ESI+ mass spectrum must display a distinct isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio). The presence of the [M−OH]+ cation (m/z ~165) or [M+H]+ validates the molecular weight (183.06 g/mol )[4].

  • 1 H NMR Regiochemical Validation (400 MHz, CDCl 3​ ):

    • Causality: The defining structural feature of the 3,4-dichloro substitution is the presence of exactly one isolated aromatic proton at the C5 position.

    • Expected Shifts: Look for a sharp singlet around δ 7.2–7.4 ppm (1H, C5-H), a singlet or broad doublet around δ 4.7–4.8 ppm (2H, -CH 2​ -), and a broad singlet around δ 2.0 ppm (1H, -OH). If doublets appear in the aromatic region, the batch is contaminated with mono-chlorinated isomers.

Synthetic Utility: TEMPO-Mediated Aerobic Oxidation

The primary utility of (3,4-Dichlorothiophen-2-yl)methanol lies in its conversion into highly reactive carbonyl compounds for reductive amination. However, thiophene rings are electron-rich and susceptible to over-oxidation (forming thiophene-1,1-dioxides) or ring-opening under harsh oxidative conditions (e.g., KMnO 4​ or Jones reagent)[6].

To avoid this, a transition-metal-free TEMPO-catalyzed aerobic oxidation is the gold standard for converting thiophene methanols to their corresponding aldehydes[7][8].

Experimental Protocol: Selective Oxidation to (3,4-Dichlorothiophen-2-yl)carboxaldehyde

  • Step 1: Reaction Setup. In a high-pressure reactor or a well-ventilated round-bottom flask equipped with an O 2​ balloon, dissolve 1.0 eq of (3,4-Dichlorothiophen-2-yl)methanol in Acetonitrile to achieve a 0.5 M concentration.

  • Step 2: Catalyst Addition. Add TEMPO (0.05 eq) and tert-butyl nitrite (TBN, 0.1 eq).

    • Causality: TEMPO acts as the primary, highly selective oxidant for the primary alcohol. TBN serves as an NO equivalent to activate molecular oxygen, continuously regenerating the active TEMPO + oxoammonium species without the need for heavy metals[8].

  • Step 3: Acidic Co-catalysis. Add a catalytic amount of Acetic Acid (0.1 eq).

    • Causality: Weakly acidic conditions prevent the degradation of the TEMPO catalyst and facilitate the proton-coupled electron transfer steps required for NO cycling[8].

  • Step 4: Reaction Execution. Purge the vessel with O 2​ and stir at 60 °C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 4:1) until the starting material is fully consumed.

  • Step 5: Workup and Purification. Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ to neutralize residual oxidants. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via silica gel flash chromatography.

Mechanistic Pathway Visualization

G Vendor Commercial Sourcing (CAS: 2758005-26-2) QC Quality Control (LC-MS & 1H-NMR) Vendor->QC Batch Validation Oxidation TEMPO Oxidation (Aldehyde Formation) QC->Oxidation Pathway A Halogenation Halogenation (SOCl2) (Alkylating Agent) QC->Halogenation Pathway B DrugTarget Pharmacophore Integration (API Development) Oxidation->DrugTarget Reductive Amination Halogenation->DrugTarget N/O-Alkylation

Figure 1: Downstream synthetic integration workflow for (3,4-Dichlorothiophen-2-yl)methanol.

References

  • RSC Advances. "An aqueous phase TEMPO mediated electrooxidation of 2-thiophenemethanol using MnO2–Pi dispersed nanocarbon spheres." rsc.org. Available at:[Link]

  • Journal of Organic Chemistry (ACS). "Efficient NO Equivalent for Activation of Molecular Oxygen and Its Applications in Transition-Metal-Free Catalytic Aerobic Alcohol Oxidation." acs.org. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (3,4-Dichlorothiophen-2-yl)methanol as a Versatile Building Block in Pharmaceutical Synthesis

Introduction & Strategic Context (3,4-Dichlorothiophen-2-yl)methanol (CAS: 2758005-26-2) is a highly specialized, halogenated heteroaromatic building block widely utilized in medicinal chemistry and agrochemical developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

(3,4-Dichlorothiophen-2-yl)methanol (CAS: 2758005-26-2) is a highly specialized, halogenated heteroaromatic building block widely utilized in medicinal chemistry and agrochemical development. The incorporation of a thiophene ring substituted with two electron-withdrawing chlorine atoms at the 3- and 4-positions imparts unique electronic and steric properties to derived pharmacophores.

In drug design, this motif significantly modulates the lipophilicity (logP) and metabolic stability of the resulting molecule, making it a valuable bioisostere for phenyl or heavily halogenated aryl groups. Specifically, derivatives of this compound—most notably 3,4-dichlorothiophene-2-carboxylic acid—serve as critical intermediates, structural analogs, and reference markers in the synthesis of direct Factor Xa inhibitors, such as Rivaroxaban (1). By serving as a precursor to these carboxylic acids and highly reactive alkylating agents, (3,4-dichlorothiophen-2-yl)methanol is indispensable for Structure-Activity Relationship (SAR) exploration.

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting its behavior during complex synthetic workflows.

ParameterSpecification / Value
Chemical Name (3,4-Dichlorothiophen-2-yl)methanol
CAS Number 2758005-26-2
Molecular Formula C 5​ H 4​ Cl 2​ OS
Molecular Weight 183.05 g/mol
Structural Motif Halogenated heteroaromatic primary alcohol
Electronic Properties Electron-deficient thiophene core due to dual -Cl substitution
Reactivity Profile Benzylic-type hydroxyl; prone to over-oxidation under harsh conditions
Primary Utility Precursor for Factor Xa inhibitor analogs and N-alkylated heterocycles

Synthetic Utility & Mechanistic Pathways

The primary synthetic utility of (3,4-Dichlorothiophen-2-yl)methanol lies in its benzylic-like primary alcohol. Depending on the reagent selection, it can be chemoselectively transformed into aldehydes, carboxylic acids, or alkyl halides.

G A (3,4-Dichlorothiophen-2-yl)methanol [Starting Material] B 3,4-Dichlorothiophene- 2-carboxaldehyde A->B Aerobic Oxidation (CuCl2/TEMPO/TMEDA) C 3,4-Dichlorothiophene- 2-carboxylic acid A->C Direct Strong Oxidation (KMnO4) D (3,4-Dichlorothiophen-2-yl) methyl chloride A->D Chlorination (SOCl2 / DMF) B->C Further Oxidation (KMnO4 or NaClO2) E Factor Xa Inhibitor Analogs (e.g., Rivaroxaban derivatives) C->E Amide Coupling (with Amines) F N-Alkylated Bioactive Heterocycles D->F Nucleophilic Substitution (N-Alkylation)

Synthetic pathways of (3,4-Dichlorothiophen-2-yl)methanol in drug discovery.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic rationale and in-process analytical controls to ensure high fidelity in pharmaceutical synthesis.

Protocol A: Chemoselective Aerobic Oxidation to 3,4-Dichlorothiophene-2-carboxaldehyde

Causality & Insight: Heteroaromatic alcohols like thiophenemethanols are notoriously refractory to standard transition-metal oxidations and are highly susceptible to over-oxidation to the carboxylic acid (2). By employing a CuCl 2​ /TEMPO/TMEDA catalytic triad under aerobic conditions, the oxidation is strictly limited to the primary alcohol. TMEDA acts as a ligand to stabilize the active copper species, while TEMPO serves as the selective oxoammonium oxidant (3).

  • Initialization: In a 50 mL reaction vial equipped with a magnetic stirrer, add CuCl 2​ (7 mol%) and TMEDA (7 mol%) to 10 mL of a green solvent system (e.g., water or a low-melting D-fructose/urea mixture) at room temperature (25 °C). The solution will adopt a characteristic greenish hue.

  • Substrate Addition: Introduce (3,4-Dichlorothiophen-2-yl)methanol (1.0 equiv, ~5 mmol) and TEMPO (7 mol%) to the mixture.

  • Aerobic Oxidation: Stir the mixture vigorously under an air atmosphere (or a 1 atm O 2​ balloon) for 4–6 hours. Note: The electron-withdrawing chlorine atoms decrease the electron density of the ring, necessitating slightly longer reaction times compared to unsubstituted thiophenemethanols.

  • In-Process Control (Self-Validation): Monitor the reaction via 1 H NMR. The successful conversion is validated by the disappearance of the methylene (-CH 2​ OH) protons at ~4.7 ppm and the emergence of a distinct aldehyde (-CHO) singlet near 9.9 ppm.

  • Isolation: Quench with water (if using a low-melting mixture), extract with diethyl ether (3 × 15 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the pure aldehyde.

Protocol B: Direct Oxidation to 3,4-Dichlorothiophene-2-carboxylic Acid

Causality & Insight: This carboxylic acid is a critical analog and impurity marker for the anticoagulant Rivaroxaban. Direct oxidation requires a robust oxidant capable of overcoming the electron-deficient nature of the dichloro-substituted ring without cleaving the thiophene core.

  • Preparation: Dissolve (3,4-Dichlorothiophen-2-yl)methanol (1.0 equiv) in a 1:1 mixture of acetone and water. Cool the solution to 0 °C using an ice bath to control the reaction exotherm.

  • Oxidant Addition: Slowly add solid potassium permanganate (KMnO 4​ ) (2.5 equiv) in small portions over 30 minutes.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Quenching (Self-Validation): Add saturated aqueous sodium bisulfite (NaHSO 3​ ) dropwise until the purple color of unreacted permanganate completely dissipates, leaving a brown precipitate of MnO 2​ . This visual cue validates the neutralization of the oxidant.

  • Isolation: Filter the mixture through a pad of Celite to remove MnO 2​ . Wash the filter cake with hot water. Acidify the combined aqueous filtrates with 1M HCl to pH 2. The target 3,4-dichlorothiophene-2-carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Protocol C: Conversion to (3,4-Dichlorothiophen-2-yl)methyl Chloride

Causality & Insight: The conversion to the benzylic-type chloride is achieved using thionyl chloride (SOCl 2​ ). The addition of catalytic DMF is critical; it generates the Vilsmeier-Haack reagent in situ, which reacts with the alcohol to form a highly reactive intermediate, ensuring rapid chlorination at 0 °C to room temperature and preventing acid-catalyzed polymerization of the thiophene ring.

  • Setup: Dissolve the starting alcohol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool to 0 °C.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.1 equiv).

  • Reagent Addition: Dropwise add SOCl 2​ (1.5 equiv) via a syringe.

  • Reaction: Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1.5 hours.

  • Workup: Carefully quench by pouring the mixture into ice-cold saturated aqueous NaHCO 3​ (gas evolution will occur). Extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Crucial Note: The resulting chloride is highly reactive and prone to degradation; it should be utilized immediately in subsequent N-alkylation steps.

Analytical Validation & Troubleshooting

  • NMR Spectroscopy: As established in degradation studies (4), the primary alcohol exhibits a characteristic methylene (-CH 2​ OH) peak around 4.7 ppm in CDCl 3​ . Oxidation to the aldehyde shifts this to ~9.9 ppm. Over-oxidation to the carboxylic acid will result in the loss of this proton entirely and the appearance of a broad -OH peak >11.0 ppm (often exchanged in protic NMR solvents).

  • Polymerization Risks: Thiophenemethanols can degrade or polymerize under strongly acidic conditions at elevated temperatures. If insoluble precipitates form during Protocol C, ensure the reaction temperature is strictly maintained at or below room temperature and verify the anhydrous nature of the solvents.

  • Storage: To prevent unwanted auto-oxidation, the bulk (3,4-Dichlorothiophen-2-yl)methanol should be stored in tightly sealed amber vials under an inert atmosphere (argon or nitrogen) at 2–8 °C.

References

  • BenchChem. "Protocol for the Oxidation of 2-Thiophenemethanol to 2-Thiophenecarboxaldehyde."
  • National Institutes of Health (NIH) / PMC. "Selective Aerobic Oxidation of Alcohols in Low Melting Mixtures and Water and Use for Telescoped One‐Pot Hybrid Reactions."
  • Google Patents.
  • BenchChem.

Sources

Application

Application Notes and Protocols: A Comprehensive Guide to the N-Alkylation of Heterocycles with (3,4-Dichlorothiophen-2-yl)methanol

Abstract: This document provides a detailed technical guide for the N-alkylation of a diverse range of nitrogen-containing heterocycles utilizing (3,4-Dichlorothiophen-2-yl)methanol as the alkylating agent. The protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed technical guide for the N-alkylation of a diverse range of nitrogen-containing heterocycles utilizing (3,4-Dichlorothiophen-2-yl)methanol as the alkylating agent. The protocols described herein are designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes. We will explore various methodologies, including direct catalytic approaches and classical multi-step sequences, offering insights into the selection of appropriate reaction conditions based on the substrate's reactivity and desired product characteristics.

Introduction: The Significance of N-Alkylated Dichlorothiophenes

N-alkylated heterocyclic compounds are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The 3,4-dichlorothiophene moiety, in particular, serves as a versatile building block, imparting unique physicochemical properties to the parent molecule. Its substitution pattern can influence metabolic stability, receptor binding affinity, and pharmacokinetic profiles. The ability to efficiently and selectively introduce this fragment onto a nitrogen-containing heterocycle via N-alkylation is therefore a critical capability in the synthesis of novel chemical entities for drug discovery programs.

This guide will focus on the use of (3,4-Dichlorothiophen-2-yl)methanol as the alkylating precursor. While seemingly a simple alcohol, its direct use in N-alkylation presents both opportunities for elegant, atom-economical catalytic strategies and challenges related to the activation of the hydroxyl group. We will delve into the mechanistic underpinnings of these transformations to provide a robust framework for experimental design and troubleshooting.

Mechanistic Considerations and Strategic Approaches

The N-alkylation of amines with alcohols can be broadly categorized into two primary strategies:

2.1. Direct Catalytic N-Alkylation (Hydrogen Borrowing/Auto-Transfer Catalysis):

This modern and sustainable approach utilizes a transition metal catalyst to facilitate the direct coupling of an alcohol and an amine, with water as the only byproduct.[1][2] The generally accepted mechanism, often referred to as "borrowing hydrogen," involves the following key steps[3]:

  • Oxidation: The metal catalyst reversibly oxidizes the alcohol in situ to the corresponding aldehyde, (3,4-Dichlorothiophen-2-yl)carbaldehyde. The catalyst temporarily "borrows" two hydrogen atoms.

  • Condensation: The aldehyde then reacts with the amine to form an imine or iminium ion intermediate.

  • Reduction: The catalyst returns the "borrowed" hydrogen to reduce the imine, yielding the desired N-alkylated amine and regenerating the active catalyst.[3]

This methodology is highly atom-economical and avoids the use of stoichiometric activating agents and the generation of halide waste. Catalysts based on ruthenium, iridium, palladium, and more recently, earth-abundant metals like manganese and cobalt, have been successfully employed for this transformation.[2][4][5][6]

2.2. Classical Two-Step Approaches:

These methods involve the ex situ activation of the alcohol's hydroxyl group, converting it into a better leaving group, followed by a nucleophilic substitution reaction with the amine.

  • Conversion to an Alkyl Halide: (3,4-Dichlorothiophen-2-yl)methanol can be converted to the corresponding chloride or bromide using standard reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting halide is then reacted with the amine in the presence of a base. This is a robust and widely applicable method, though it is less atom-economical than catalytic approaches.

  • Mitsunobu Reaction: This powerful reaction allows for the direct conversion of a primary or secondary alcohol to a variety of functional groups, including N-alkylated amines, with inversion of stereochemistry at the alcohol carbon.[7][8] The reaction typically employs a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7][9][10] The key intermediate is an alkoxyphosphonium salt, which is then displaced by the nitrogen nucleophile.[7] This method is particularly useful for sensitive substrates and when stereochemical control is required.

Experimental Protocols

3.1. Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • (3,4-Dichlorothiophen-2-yl)methanol and its derivatives may be irritating to the skin, eyes, and respiratory tract.[11] Handle with care.

  • Many of the solvents and reagents used are flammable and/or toxic.[12][13][14] Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Reactions under pressure or at elevated temperatures should be conducted behind a blast shield.

3.2. Protocol 1: Catalytic N-Alkylation via Hydrogen Borrowing

This protocol describes a general procedure for the N-alkylation of a heterocyclic amine with (3,4-Dichlorothiophen-2-yl)methanol using a commercially available ruthenium catalyst.

Materials:

  • (3,4-Dichlorothiophen-2-yl)methanol

  • Heterocyclic amine (e.g., morpholine, piperidine, indole)

  • [Ru(p-cymene)Cl₂]₂ (or a similar Ru or Ir catalyst)

  • Potassium tert-butoxide (KOtBu) or another suitable base

  • Anhydrous toluene

  • Argon or nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the heterocyclic amine (1.0 mmol), (3,4-Dichlorothiophen-2-yl)methanol (1.1 mmol), [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 1 mol%), and potassium tert-butoxide (0.5 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from 12 to 24 hours depending on the substrate.[15][16]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated heterocycle.

Causality of Choices:

  • Inert Atmosphere: Prevents the oxidation of the catalyst and other reaction components at high temperatures.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle.

  • Base: The base is often required to facilitate the deprotonation of the amine and/or the alcohol, and to participate in the catalytic cycle.[5]

  • Excess Alcohol: A slight excess of the alcohol can help drive the reaction to completion.

  • High Temperature: The dehydrogenation of the alcohol is typically the rate-limiting step and requires thermal energy.

3.3. Protocol 2: Two-Step N-Alkylation via Halogenation

This protocol details the conversion of (3,4-Dichlorothiophen-2-yl)methanol to the corresponding chloride, followed by reaction with a heterocyclic amine.

Step A: Synthesis of 2-(Chloromethyl)-3,4-dichlorothiophene

Materials:

  • (3,4-Dichlorothiophen-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

Procedure:

  • Dissolve (3,4-Dichlorothiophen-2-yl)methanol (1.0 g, 5.4 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (0.47 mL, 6.5 mmol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-3,4-dichlorothiophene. This product is often used in the next step without further purification.

Step B: N-Alkylation with 2-(Chloromethyl)-3,4-dichlorothiophene

Materials:

  • Crude 2-(Chloromethyl)-3,4-dichlorothiophene from Step A

  • Heterocyclic amine

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • To a solution of the heterocyclic amine (1.0 equiv.) in acetonitrile or DMF, add potassium carbonate (2.0 equiv.).

  • Add the crude 2-(chloromethyl)-3,4-dichlorothiophene (1.1 equiv.) to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, depending on the nucleophilicity of the amine. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

3.4. Protocol 3: Mitsunobu Reaction

This protocol is suitable for the N-alkylation of less nucleophilic amines or when inversion of stereochemistry is desired (not applicable for this achiral alcohol, but demonstrates the general principle).

Materials:

  • (3,4-Dichlorothiophen-2-yl)methanol

  • Heterocyclic amine (e.g., phthalimide, indole)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice bath

Procedure:

  • To a solution of (3,4-Dichlorothiophen-2-yl)methanol (1.0 equiv.), the heterocyclic amine (1.1 equiv.), and triphenylphosphine (1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.2 equiv.) dropwise.[9]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct, which can often be challenging to remove. Purification is typically achieved by column chromatography.

Causality of Choices:

  • Order of Addition: It is crucial to add the azodicarboxylate to the mixture of the other components to control the reaction and minimize side products.[9]

  • Low Temperature: The initial stage of the reaction is often exothermic, and starting at a low temperature helps to control the reaction rate.

  • Anhydrous Conditions: The reagents are sensitive to water.

Data Presentation and Expected Outcomes

The choice of method will depend on the specific heterocyclic amine being alkylated. Below is a table summarizing expected outcomes for different classes of amines.

Amine TypeRecommended MethodExpected YieldKey Considerations
Aliphatic Secondary Amines (e.g., Morpholine, Piperidine)Catalytic N-Alkylation or Two-Step HalogenationGood to ExcellentCatalytic methods are greener. Halogenation is very reliable.
Aromatic Amines (e.g., Aniline derivatives)Catalytic N-AlkylationModerate to GoodMay require higher temperatures and longer reaction times.[17]
N-Heterocycles (e.g., Indole, Pyrrole, Imidazole)Two-Step Halogenation or Mitsunobu ReactionGoodDirect catalytic methods can be challenging due to catalyst inhibition.
Amides and SulfonamidesMitsunobu Reaction or specialized catalytic systemsModerate to GoodThe nitrogen is less nucleophilic, requiring more forcing conditions.

Workflow Visualization

The following diagram illustrates the general workflow for the catalytic N-alkylation of a heterocyclic amine with (3,4-Dichlorothiophen-2-yl)methanol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Amine, Alcohol, Catalyst, and Base in Schlenk Flask B Add Anhydrous Toluene A->B C Heat to 110-120 °C under Inert Atmosphere A->C D Monitor by TLC/GC-MS C->D E Cool to RT and Quench with Water C->E F Extract with Ethyl Acetate E->F G Wash with Brine, Dry, and Filter F->G H Concentrate under Reduced Pressure G->H I Column Chromatography H->I J Characterize Pure Product I->J

Caption: General workflow for catalytic N-alkylation.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Conversion Inactive catalystUse a fresh batch of catalyst or pre-activate it if necessary.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Unsuitable baseScreen different bases (e.g., Cs₂CO₃, K₃PO₄).
Formation of Side Products Over-alkylation (for primary amines)Use a larger excess of the primary amine.
Decomposition of starting materialsLower the reaction temperature and extend the reaction time.
Difficult Purification Triphenylphosphine oxide from MitsunobuUse a modified phosphine reagent or alternative purification techniques (e.g., precipitation).

Conclusion

The N-alkylation of heterocyclic compounds with (3,4-Dichlorothiophen-2-yl)methanol is a versatile transformation that can be accomplished through several effective methodologies. The choice between a direct catalytic approach and a classical two-step procedure will depend on the substrate scope, desired efficiency, and available resources. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can successfully synthesize a wide array of novel N-substituted dichlorothiophenes for applications in drug discovery and materials science.

References

  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions (RSC Publishing).
  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(II) complex. RSC Publishing.
  • Direct Alcohol Activ
  • Selective Activation of Alcohols in the Presence of Reactive Amines over Intermetallic PdZn: Efficient Catalysis for Alcohol-Based N-Alkylation of Various Amines.
  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions.
  • SAFETY D
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. PMC.
  • Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. Benchchem.
  • SAFETY D
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC.
  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PMC - NIH.
  • SAFETY D
  • N-Alkylation of benzamide with benzyl alcohol: evaluation of potential Co-m
  • An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. PMC - NIH.
  • N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach.
  • SAFETY D
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Mitsunobu reaction. Organic Synthesis.
  • Reductive amin
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
  • Mitsunobu Reaction.
  • SECTION 1. IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING. Kemilux.
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
  • New Catalysts for Reductive Amin
  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Unknown Source.
  • N-alkylation of amines.
  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives.
  • Application Note – Reductive Amin
  • Recent Advances in the Mitsunobu Reaction.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.
  • Synthesis of substituted N-heterocycles by N-alkyl
  • Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. SciELO.
  • S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. Unknown Source.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. TCI Chemicals.
  • An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journals.
  • stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions. Benchchem.
  • Room temperature N-heterocyclic carbene manganese catalyzed selective N-alkylation of anilines with alcohols.

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Method

Application Notes and Protocols: (3,4-Dichlorothiophen-2-yl)methanol as a Key Building Block in Medicinal Chemistry

Introduction: The Strategic Value of a Dichlorinated Thiophene Scaffold In the landscape of modern drug discovery, the thiophene ring stands out as a "privileged pharmacophore" due to its versatile structural properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Dichlorinated Thiophene Scaffold

In the landscape of modern drug discovery, the thiophene ring stands out as a "privileged pharmacophore" due to its versatile structural properties and its presence in a multitude of FDA-approved drugs.[1][2] The thiophene nucleus is a bioisostere of the benzene ring, offering similar aromaticity while introducing a sulfur heteroatom that can modulate physicochemical properties and engage in unique interactions with biological targets.[1]

This guide focuses on a particularly valuable, functionalized intermediate: (3,4-Dichlorothiophen-2-yl)methanol . The strategic placement of its substituents makes it a highly versatile starting point for the synthesis of novel chemical entities.

  • The 3,4-Dichloro Moiety : The two chlorine atoms are potent electron-withdrawing groups that significantly influence the electronic character of the thiophene ring. This electronic modulation can enhance binding affinity to target proteins and, critically, can block positions that are susceptible to metabolic oxidation, thereby improving the pharmacokinetic profile of a potential drug candidate.

  • The 2-Hydroxymethyl Group (-CH₂OH) : This primary alcohol is a versatile functional handle. It serves as a nucleophile or can be easily converted into an electrophilic site (e.g., via tosylation) or oxidized to an aldehyde. This allows for the straightforward introduction of diverse chemical functionalities, enabling extensive Structure-Activity Relationship (SAR) studies.

This document provides a comprehensive overview of the synthesis of this key building block and detailed protocols for its application in the development of novel therapeutic agents, with a focus on anticancer and antimalarial drug discovery programs.

Section 1: Synthesis and Characterization

While (3,4-Dichlorothiophen-2-yl)methanol may not be readily available in large quantities, a robust and scalable synthetic route can be designed from the commercially available 3,4-dichlorothiophene based on well-established organometallic chemistry principles. The proposed pathway leverages the high acidity of the proton at the 2-position of the thiophene ring, which is further enhanced by the inductive effect of the adjacent chlorine atom.

Proposed Synthetic Workflow

The synthesis is a three-stage, one-pot procedure involving regioselective metallation, formylation, and subsequent reduction.

G Start 3,4-Dichlorothiophene Step1 Regioselective Lithiation (n-BuLi, THF, -78 °C) Start->Step1 Intermediate1 2-Lithio-3,4-dichlorothiophene (In Situ) Step1->Intermediate1 Forms reactive intermediate Step2 Electrophilic Quench (Anhydrous DMF) Intermediate1->Step2 Intermediate2 3,4-Dichlorothiophene- 2-carbaldehyde Step2->Intermediate2 Forms aldehyde Step3 Mild Reduction (NaBH₄, Methanol) Intermediate2->Step3 End (3,4-Dichlorothiophen- 2-yl)methanol Step3->End Final Product

Caption: A three-stage workflow for synthesizing the target alcohol.

Protocol 1: Synthesis of (3,4-Dichlorothiophen-2-yl)methanol

This protocol describes a reliable method for synthesizing the title compound, adapted from established procedures for thiophene functionalization.[3]

Causality Behind Choices:

  • Anhydrous Conditions: Organolithium reagents like n-BuLi react violently with water. All glassware must be oven- or flame-dried, and all solvents must be anhydrous to prevent quenching the reagent and ensure high yields.

  • Low Temperature (-78 °C): The lithiation of thiophenes is highly exothermic. Maintaining a very low temperature is crucial to prevent side reactions, such as decomposition of the organolithium intermediate or loss of regioselectivity.

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent for aldehydes. It does not reduce the thiophene ring or react with the chloro-substituents, ensuring a clean conversion to the desired alcohol.

Materials:

  • 3,4-Dichlorothiophene

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, nitrogen line, and low-temperature thermometer.

Procedure:

  • Setup: Assemble a dry three-neck flask under a nitrogen atmosphere. Equip it with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Initial Charge: Add 3,4-dichlorothiophene (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M solution).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the absence of the 2-H proton signal.

  • Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Slowly add anhydrous MeOH to the flask, followed by the portion-wise addition of NaBH₄ (1.5 eq). Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for another 2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol.

Expected Characterization Data

ParameterExpected Value
Molecular Formula C₅H₄Cl₂OS
Molecular Weight 183.06 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃) δ ~7.10 (s, 1H, thiophene-H), δ ~4.80 (s, 2H, -CH₂-), δ ~2.50 (br s, 1H, -OH)
¹³C NMR (CDCl₃) δ ~142 (C-Ar), ~128 (C-Ar), ~125 (C-Ar), ~124 (C-Ar), ~60 (-CH₂OH)
MS (EI, m/z) 182/184/186 [M⁺] (characteristic isotopic pattern for 2 Cl atoms)

Section 2: Applications in Medicinal Chemistry Programs

The true value of (3,4-Dichlorothiophen-2-yl)methanol lies in its utility as a scaffold for building libraries of diverse molecules for biological screening.

Case Study 1: Development of Novel Anticancer Agents

Rationale: Thiophene-containing molecules have demonstrated significant potential as anticancer agents.[4] For instance, di(3-thienyl)methanol has shown potent activity against brain cancer cell lines.[5] The 3,4-dichloro substitution pattern can enhance lipophilicity, potentially improving cell permeability and metabolic stability, which are desirable traits for anticancer drug candidates. The hydroxymethyl group provides a convenient attachment point for various pharmacophores.

Synthetic Strategy for Library Generation

The primary alcohol can be readily converted into a variety of derivatives to explore the chemical space around the thiophene core.

G Start (3,4-Dichlorothiophen-2-yl) methanol Path1 Williamson Ether Synthesis (NaH, R-X) Start->Path1 Path2 Esterification (R-COCl, Pyridine) Start->Path2 Path3 1. Mesylation (MsCl) 2. Azide Substitution (NaN₃) 3. Reduction (H₂, Pd/C) Start->Path3 Prod1 Ethers (Ar-CH₂-O-R) Path1->Prod1 Prod2 Esters (Ar-CH₂-O-CO-R) Path2->Prod2 Prod3 Primary Amines (Ar-CH₂-NH₂) Path3->Prod3

Caption: Derivatization strategies from the core alcohol scaffold.

Protocol 2: Synthesis of a Representative Ether Derivative

This protocol details a standard Williamson ether synthesis to couple the core alcohol with an alkyl halide, a fundamental step in generating a chemical library.

Materials:

  • (3,4-Dichlorothiophen-2-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous DMF or THF

  • Benzyl bromide (or other suitable alkyl/benzyl halide)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

Procedure:

  • Alkoxide Formation: In a dry, nitrogen-flushed flask, dissolve (3,4-Dichlorothiophen-2-yl)methanol (1.0 eq) in anhydrous DMF. Add NaH (1.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating complete formation of the sodium alkoxide.

  • Alkylation: Cool the solution back to 0 °C and add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired ether.

Case Study 2: Targeting Malarial Dihydroorotate Dehydrogenase (DHODH)

Rationale: The parasite Plasmodium falciparum, which causes malaria, relies on the de novo pyrimidine biosynthesis pathway for survival, as it cannot salvage pyrimidines from the host. Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in this pathway, making it an excellent and validated drug target.[6] Thiophene-based inhibitors of P. falciparum DHODH have been reported, suggesting that our core scaffold is a promising starting point for developing new antimalarial agents.

Mechanism of Action: Disrupting Pyrimidine Synthesis

An inhibitor derived from our scaffold would bind to PfDHODH, blocking the conversion of dihydroorotate to orotate. This halts the production of essential pyrimidines (like UTP and CTP), which are required for DNA and RNA synthesis, ultimately leading to parasite death.

G Dihydroorotate Dihydroorotate DHODH PfDHODH Enzyme Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pathway Further Steps... Orotate->Pathway Pyrimidines Pyrimidines (UTP, CTP) Pathway->Pyrimidines Replication Parasite DNA/RNA Synthesis Pyrimidines->Replication Inhibitor Thiophene-based Inhibitor Inhibitor->DHODH Inhibition

Caption: Inhibition of the PfDHODH enzyme disrupts pyrimidine synthesis.

Protocol 3: In Vitro PfDHODH Inhibition Assay

This protocol outlines a common spectrophotometric assay to measure the enzymatic activity of PfDHODH and assess the inhibitory potential of synthesized compounds.

Principle: The assay measures the PfDHODH-catalyzed oxidation of dihydroorotate, which is coupled to the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP). The reduction of blue DCIP to its colorless form is monitored by the decrease in absorbance at 600 nm.

Materials:

  • Recombinant P. falciparum DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotate (DHO) solution

  • Coenzyme Q₀ (CoQ₀) solution

  • 2,6-dichloroindophenol (DCIP) solution

  • Test compounds (derivatives of (3,4-Dichlorothiophen-2-yl)methanol) dissolved in DMSO

  • 96-well microplate and a plate reader capable of kinetic measurements at 600 nm.

Procedure:

  • Plate Setup: In a 96-well plate, add 2 µL of the test compound solution at various concentrations (typically a serial dilution). For control wells, add 2 µL of DMSO (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).

  • Reagent Addition: Add assay buffer, CoQ₀, and DCIP to each well.

  • Enzyme Initiation: Add the PfDHODH enzyme to all wells except for a "no enzyme" blank.

  • Substrate Initiation: Start the reaction by adding the DHO solution to all wells.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 37 °C and measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).

    • Normalize the rates by calculating the percent inhibition: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_dmso - V_blank)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

(3,4-Dichlorothiophen-2-yl)methanol is more than just a chemical; it is a strategic tool for medicinal chemists. Its unique combination of a metabolically robust, electron-poor aromatic core and a highly versatile functional handle provides an efficient entry point into novel chemical space. The protocols and strategies outlined in this document demonstrate its potential for accelerating the discovery of new drug candidates for treating critical global diseases like cancer and malaria.

References

  • Benchchem Application Notes. Scale-up Synthesis of 2,3,4-Trichlorothiophene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0q83JRxymhfvUcmyO0xqvTwrpxo-w1VDOktgNrs56rZoG1I44fVUnpMeTQg9brbT8USt2UOH4ZDxXSudxKk-fv2adVOe5pLDRW_1zWdMqOhF2ZqCIsIcRId1KZmc0XpuPLuyUyve6SLQVLHnFl_F6gxRB9ZfW7PM3byW3CL8qZ9YKRmODqvkDgCtfiww-bKyIAvoXXEi-Yc58YnzGX-bVzkVL-Ekr_EZlVig=]
  • Tsuchimoto, T. (2014). Indium-Catalyzed Heteroaryl-Heteroaryl Bond Formation through Nucleophilic Aromatic Substitution: Preparation of 2-Methyl-3-(thien-2-yl)-1H-indole. Organic Syntheses, 91, 273. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1CzLXDsKEKq3plY5BKALrI40e-rjUmr_ULSAniVotHx4-H8D8cwr7GgcP6qFz_yuED6v_94TGU-B7uSU0SKmvz4ZaV6fhf7aKv23D35GUUb903Ucl7xQMT1u9lYi5WNH3XBDwtji60_yd]
  • Barbero, M., et al. (2026). Improved Synthesis of 4-([2,2':5',2''-terthiophen]-3'-ylethynyl)-2,2'-bipyridine. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU8vAXmItsX4sO4xMmWrzFJWE2g55uWY4yFFTm_I00rP89jq-IXLRiF7U0Q-wMGoxKL9lCVIzhqJJiF92mFmx53mkieJHcBUOPcAwCHLVxeBZcvoyiZ30M1xlcEOSumD3-H-3S85653pwPBWi6U60mx_w26xdw44YAtavn4NE6XgeRcGi9wiJlTvrPwLzzQeRRTn4ZFX_gN9OpHG2RTFH4sE3E_pLdCeMaBU3n_ejgFb6PvEbDVQ==]
  • Anonymous. (2012). Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane. Publication details unavailable. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmfgvi9rRmvQ_ahb-zBjEu0K8krPG5D_6Q_Kt1ps_5fo-Ko3F_KF8ZvFshUlqs3zwwGn2UgHxqmxM5Lap-DL62tiaUfB73S4ALhwLsro37eJkJaDhDN9NCIxt8ew0IwGJPnGiR]
  • Jadhav, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10922008/]
  • Al-Obaid, A. M., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739-45. [URL: https://pubmed.ncbi.nlm.nih.gov/25064848/]
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  • Ahmad, I., et al. (2018). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials. Molecules, 23(12), 3329. [URL: https://www.mdpi.com/1420-3049/23/12/3329]
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (3,4-Dichlorothiophen-2-yl)methanol Synthesis

Welcome to the Technical Support Center for thiophene derivative synthesis. 3,4-Dichlorothiophene derivatives are critical building blocks in the synthesis of pharmaceuticals and agrochemicals, frequently appearing as ke...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for thiophene derivative synthesis. 3,4-Dichlorothiophene derivatives are critical building blocks in the synthesis of pharmaceuticals and agrochemicals, frequently appearing as key intermediates or related impurities in the manufacturing of anticoagulant drugs like rivaroxaban (US20130253187A1)[1].

Because direct chlorination of thiophenes often yields complex, difficult-to-separate isomeric mixtures, regioselective approaches starting from pre-functionalized 3,4-dichlorothiophenes are highly preferred in scale-up scenarios (Benchchem Protocol)[2]. The most reliable route to (3,4-Dichlorothiophen-2-yl)methanol involves the formylation of 3,4-dichlorothiophene followed by a chemoselective reduction. The reduction of thiophene-2-carboxaldehydes using sodium borohydride (NaBH₄) is a well-established, high-yielding protocol when executed under strict parameters (SciELO)[3].

This guide provides troubleshooting frameworks, quantitative reaction data, and self-validating protocols to help you maximize your isolated yield and prevent product degradation.

Synthetic Workflow & Mechanistic Pathway

G Start 3,4-Dichlorothiophene Formylation Vilsmeier-Haack Formylation Start->Formylation Aldehyde 3,4-Dichlorothiophene- 2-carboxaldehyde Formylation->Aldehyde Reduction Reduction (NaBH4, MeOH, 0°C) Aldehyde->Reduction SideReact Dehalogenated Byproducts (LiAlH4 > 60°C) Aldehyde->SideReact Harsh Conditions Product (3,4-Dichlorothiophen- 2-yl)methanol Reduction->Product Optimal

Figure 1: Synthetic workflow and potential side reactions for (3,4-Dichlorothiophen-2-yl)methanol.

Troubleshooting FAQs: Yield Optimization & Side Reactions

Q: Why is my yield plateauing at 60-70% when using NaBH₄ in ethanol? A: Ethanol is less protic and less polar than methanol. The reduction of the carboxaldehyde heavily relies on solvent coordination to the carbonyl oxygen to increase its electrophilicity prior to hydride attack. Switch to methanol. Additionally, NaBH₄ slowly degrades in protic solvents, evolving hydrogen gas. To counter this, use a slight stoichiometric excess (1.5 eq) and keep the temperature strictly at 0–5 °C during addition to minimize competitive hydrolysis of the hydride (ResearchGate)[4].

Q: I am seeing a mixture of products with lower molecular weights by GC-MS. What is happening? A: You are likely observing hydrodehalogenation (loss of chlorine at the 3- or 4-position). This side reaction occurs if you are using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures (e.g., refluxing THF) or allowing prolonged reaction times. The carbon-chlorine bond on the electron-rich thiophene ring is susceptible to hydride attack under harsh conditions. Switch to the milder NaBH₄/MeOH system, which is highly chemoselective for the aldehyde over the aryl halides.

Q: During the workup of the LiAlH₄ reduction from the carboxylic acid precursor, I get an unmanageable emulsion. How can I recover my product? A: Aluminum salts form gelatinous, highly coordinating hydroxides in standard aqueous workups, trapping your product and devastating the isolated yield. You must implement the Fieser Workup . For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O. This specific sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid, liberating your product into the organic phase.

Q: The product degrades and turns dark upon storage or concentration. How should (3,4-Dichlorothiophen-2-yl)methanol be handled? A: Thiophenemethanols are highly prone to acid-catalyzed oligomerization (forming colored, insoluble tars) due to the stabilization of the resulting carbocation by the electron-rich thiophene ring. If you quench your reduction with strong acids (like 1M HCl), you will induce polymerization. Always quench with saturated aqueous NH₄Cl , which buffers the pH around 5.5–6.0. Store the purified compound under an inert atmosphere (Argon/N₂) at 2–8 °C, and ensure your rotary evaporator bump traps are free of trace acidic residues.

Quantitative Data: Reduction Conditions Comparison

To aid in experimental design, the following table summarizes the expected outcomes of various reduction conditions applied to 3,4-dichlorothiophene precursors.

PrecursorReducing AgentSolventTemp (°C)Time (h)Typical YieldImpurity Profile
Carboxaldehyde NaBH₄ (1.5 eq)MeOH0 to RT2.092–95% Trace unreacted aldehyde
Carboxaldehyde NaBH₄ (1.0 eq)EtOHRT4.065–75%Unreacted aldehyde, borate esters
Carboxylic Acid LiAlH₄ (2.0 eq)THF0 to 656.070–80%Dehalogenated thiophenes (5–15%)
Carboxylic Acid BH₃·THF (1.5 eq)THF0 to RT4.085–90%Trace over-reduction products

Validated Experimental Protocol

Optimized NaBH₄ Reduction of 3,4-Dichlorothiophene-2-carboxaldehyde

Causality Focus: Maximizing chemoselectivity and preventing acid-catalyzed degradation.

Step 1: Reaction Setup Dissolve 3,4-dichlorothiophene-2-carboxaldehyde (10.0 g, 55.2 mmol) in anhydrous methanol (100 mL, ~0.5 M) in a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon. Causality: Methanol acts as both solvent and co-reactant, activating the carbonyl via hydrogen bonding to accelerate hydride transfer.

Step 2: Temperature Control Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures suppress the exothermic side-reaction between NaBH₄ and methanol, preserving the active hydride species.

Step 3: Hydride Addition Add sodium borohydride (NaBH₄) (3.13 g, 82.8 mmol, 1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition prevents thermal runaway and excessive hydrogen gas evolution, maintaining a safe and controlled reaction environment.

Step 4: Reaction Monitoring (Self-Validation) Stir at 0 °C for 30 minutes, then remove the ice bath and allow warming to room temperature. Monitor the reaction via TLC (Mobile Phase: Hexanes:EtOAc 7:3). Validation: The starting material (UV active, Rf ~0.6) should completely disappear, replaced by a more polar product spot (UV active, stains bright yellow/brown with KMnO₄, Rf ~0.3).

Step 5: Quenching Once complete (typically 1.5–2.0 hours), cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl (50 mL) dropwise. Critical Causality: Do NOT use HCl. Thiophenemethanols polymerize rapidly in strong acid. NH₄Cl provides a safe pH ~5.5 buffer to destroy excess hydride without degrading the product.

Step 6: Extraction & Isolation Concentrate the mixture under reduced pressure to remove the majority of the methanol. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (bath temp < 35 °C) to yield (3,4-Dichlorothiophen-2-yl)methanol as a pale yellow oil or off-white solid. Validation: Confirm purity via GC-MS (Expected m/z: 182 for the molecular ion, displaying the characteristic isotopic pattern for two chlorine atoms).

References

  • Title: Application Notes and Protocols: Scale-up Synthesis of 2,3,4-Trichlorothiophene - Benchchem Source: benchchem.com URL: 2

  • Title: US20130253187A1 - Process for Determining the Suitability for Distribution of a Batch of Thiophene-2-Carboxamide Derivative - Google Patents Source: google.com URL: 1

  • Title: Reductive amination of carbonyl compounds with NaBH 4 catalyzed by... - ResearchGate Source: researchgate.net URL: 4

  • Title: Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate - SciELO México Source: scielo.org.mx URL: 3

Sources

Optimization

Technical Support Center: (3,4-Dichlorothiophen-2-yl)methanol

Welcome to the technical support center for (3,4-Dichlorothiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (3,4-Dichlorothiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and address stability-related challenges in your experiments, ensuring the integrity and reproducibility of your results.

I. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving (3,4-Dichlorothiophen-2-yl)methanol.

Issue 1: My compound shows signs of degradation upon storage (e.g., color change, new impurities in analysis).

Potential Causes:

  • Oxidation: The thiophene ring is susceptible to oxidation at the sulfur atom, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities. This can lead to the formation of colored byproducts. Thiophene derivatives can be oxidized to their corresponding sulfoxides and subsequently to sulfones.[1][2][3]

  • Photodegradation: Chlorinated thiophenes can be sensitive to light. Exposure to UV or even ambient light over time can induce degradation.[4]

  • Inappropriate Temperature: Elevated temperatures can accelerate degradation processes. The thermal stability of functionalized thiophenes is dependent on their specific substitution patterns.[5][6]

Solutions & Mitigation Strategies:

  • Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Use amber vials or wrap containers with aluminum foil to protect the compound from light.

  • Temperature Control: Store the compound at a low temperature, as recommended in the summary table below. Avoid repeated freeze-thaw cycles if in solution.

  • Solvent Purity: Use high-purity, degassed solvents for preparing solutions to minimize oxidative stress.

Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis, especially in acidic mobile phases.

Potential Cause:

  • Acid-Catalyzed Polycondensation: The hydroxymethyl group at the 2-position of the thiophene ring is prone to acid-catalyzed polycondensation, particularly with strong acids and at elevated temperatures.[7] This reaction involves the hydroxymethyl group of one molecule reacting with the thiophene ring of another, leading to the formation of oligomeric or polymeric impurities (poly(thienylene methylene) structures) and the elimination of water.[7]

Solutions & Mitigation Strategies:

  • pH Control of Mobile Phase: If possible, use a mobile phase with a neutral or near-neutral pH for your chromatographic analysis. If an acidic pH is required for separation, keep the acid concentration to a minimum and perform the analysis at a controlled, low temperature.

  • Fresh Sample Preparation: Prepare samples for analysis immediately before injection to minimize the time the compound is in an acidic environment.

  • Method Development: When developing an HPLC method, screen different columns and mobile phase compositions to find conditions that provide good separation without causing on-column degradation.

Issue 3: My reaction yield is low when using (3,4-Dichlorothiophen-2-yl)methanol in a reaction with acidic or basic reagents.

Potential Causes:

  • Acid Instability: As mentioned above, the compound can degrade in the presence of strong acids.[7]

  • Base-Mediated Reactions: Under basic conditions, the hydroxyl group can be deprotonated to form a thienylmethoxide.[7] While the thiophene ring is generally stable towards nucleophilic attack, the increased nucleophilicity of the alkoxide could lead to side reactions. Furthermore, in the presence of an oxidizing agent, the alcohol can be oxidized to 2-thiophenecarboxaldehyde, which could undergo further reactions like a Cannizzaro reaction in the presence of a strong base.[7]

Solutions & Mitigation Strategies:

  • Reagent Selection: If possible, opt for milder acidic or basic reagents.

  • Temperature Control: Perform reactions at the lowest effective temperature to slow down potential degradation pathways.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to harsh conditions.

  • Protecting Groups: In a multi-step synthesis, consider protecting the hydroxymethyl group before subjecting the molecule to strongly acidic or basic conditions.

Issue 4: I am observing inconsistent results in my cell-based or in-vivo experiments.

Potential Cause:

  • Metabolic Degradation: Thiophene-containing compounds can be metabolized by enzymes like cytochrome P450s in cells to form reactive metabolites, such as thiophene S-oxides and epoxides.[1][8] These reactive species can covalently bind to cellular macromolecules, potentially leading to toxicity and inconsistent biological activity.

  • Degradation in Assay Medium: The compound may be unstable in the aqueous, buffered conditions of the cell culture medium over the course of the experiment.

Solutions & Mitigation Strategies:

  • Assess Medium Stability: Before conducting extensive biological assays, assess the stability of (3,4-Dichlorothiophen-2-yl)methanol in the assay medium over the intended duration of the experiment by LC-MS.

  • Metabolite Identification: If metabolic instability is suspected, consider conducting in-vitro metabolic stability assays using liver microsomes to identify potential metabolites.

  • Formulation: If degradation in the assay medium is observed, consider using a formulation strategy, such as encapsulation, to enhance stability.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (3,4-Dichlorothiophen-2-yl)methanol?

A1: Based on the known reactivity of thiophene derivatives, the following storage conditions are recommended to ensure long-term stability:

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation of the thiophene sulfur atom.
Light Protect from light (Amber vial)Avoids photodegradation.[4]
Form SolidMore stable as a solid than in solution.

Q2: How stable is (3,4-Dichlorothiophen-2-yl)methanol in different solvents?

A2: The stability in solution depends on the solvent and storage conditions.

  • Aprotic Solvents (e.g., THF, Dichloromethane, Toluene): Generally, the compound will be more stable in dry, aprotic solvents. However, even in these solvents, degradation can occur if exposed to air and light. It is advisable to use freshly prepared solutions.

  • Protic Solvents (e.g., Methanol, Ethanol): In protic solvents, there is a higher risk of acid- or base-catalyzed reactions if acidic or basic impurities are present.

  • Aqueous Solutions: Stability in aqueous solutions is expected to be pH-dependent. Neutral aqueous solutions will be more favorable than acidic or basic ones.

Q3: What are the primary degradation pathways for (3,4-Dichlorothiophen-2-yl)methanol?

A3: The primary degradation pathways are likely to be:

  • Oxidation of the Thiophene Ring: The sulfur atom can be oxidized to a sulfoxide and then to a sulfone, especially in the presence of oxidizing agents, light, and air.[1][2][3]

  • Acid-Catalyzed Polycondensation: In acidic conditions, the hydroxymethyl group can react with another molecule of the compound to form oligomers or polymers.[7]

  • Oxidation of the Hydroxymethyl Group: The alcohol functionality can be oxidized to the corresponding aldehyde or carboxylic acid.

cluster_main (3,4-Dichlorothiophen-2-yl)methanol cluster_degradation Degradation Pathways A (3,4-Dichlorothiophen-2-yl)methanol B Thiophene S-oxide A->B Oxidation (O2, light, H2O2) D Poly(thienylene methylene) Structures A->D Acid-Catalyzed Polycondensation E 3,4-Dichlorothiophene-2-carboxaldehyde A->E Oxidation of -CH2OH C Thiophene S,S-dioxide (Sulfone) B->C Further Oxidation F 3,4-Dichlorothiophene-2-carboxylic acid E->F Further Oxidation

Caption: Potential degradation pathways for (3,4-Dichlorothiophen-2-yl)methanol.

Q4: How do the dichloro-substituents affect the stability of the molecule?

A4: The electronic properties of the chlorine atoms and their position on the thiophene ring influence its stability. Computational studies on dichlorothiophenes suggest that substitution at the α-positions (2 and 5) leads to greater thermodynamic stability than substitution at the β-positions (3 and 4).[9][10] Therefore, the 3,4-dichloro substitution pattern may be less thermodynamically stable compared to other dichlorinated isomers like 2,5-dichlorothiophene.

III. Experimental Protocol: Forced Degradation Study

To provide a self-validating system for your specific experimental conditions, we recommend performing a forced degradation study. This will help you identify potential degradants and develop a stability-indicating analytical method.[11][12][13]

Objective: To investigate the stability of (3,4-Dichlorothiophen-2-yl)methanol under various stress conditions.

Materials:

  • (3,4-Dichlorothiophen-2-yl)methanol

  • HPLC-grade methanol, acetonitrile, and water

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of (3,4-Dichlorothiophen-2-yl)methanol in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, use a portion of the stock solution. A control sample (stock solution stored at 2-8°C, protected from light) should be run with each analysis.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Dissolve a known amount in the stock solution solvent before analysis.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 6, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analyze by a suitable HPLC method (e.g., C18 column, gradient elution with water and acetonitrile).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage degradation of the parent compound.

    • Note the retention times and peak areas of any new impurity peaks.

    • Assess the mass balance to ensure that all degradation products are being detected.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I HPLC Analysis H->I J Evaluate Data (% Degradation, Impurity Profile) I->J

Caption: Workflow for a forced degradation study.

IV. References

  • Feng, C., et al. (2022). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 13(10), 2936-2942. Available at: [Link]

  • Guilard, R., et al. (1992). Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. Journal of the Chemical Society, Perkin Transactions 1, (20), 2537-2542. Available at: [Link]

  • Al-Rashidi, M. (2017). Thermal studies of chlorinated thiophenols. Newcastle University. Available at: [Link]

  • Iovu, H., et al. (2023). Thiophene End-Functionalized Oligo-(D,L-Lactide) as a New Electroactive Macromonomer for the “Hairy-Rod” Type Conjugated Polymers Synthesis. Polymers, 15(4), 1035. Available at: [Link]

  • Rademacher, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 25(4), 895-903. Available at: [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014-1034. Available at: [Link]

  • Ballistreri, F. P., et al. (2007). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Tetrahedron Letters, 48(48), 8449-8452. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Kumar, V., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(2), 129-142. Available at: [Link]

  • Torres, F., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(4), 2419. Available at: [Link]

  • Yarahmadi, M., et al. (2015). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Molecules, 20(11), 20468-20485. Available at: [Link]

  • Li, X., et al. (2022). Thiophene Derivatives as Ligands for Highly Luminescent and Stable Manganese-Doped CsPbCl3 Nanocrystals. Frontiers in Chemistry, 10, 849891. Available at: [Link]

  • Martins, L. M. D. R. S., et al. (2008). Oxidation of Thiophene Derivatives with H 2 O 2 in Acetonitrile Catalyzed by [Cp* 2 M 2 O 5 ] (M = Mo, W): A Kinetic Study. Organometallics, 27(19), 4947-4954. Available at: [Link]

  • Andersen, C. B. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(4). Available at: [Link]

  • Kolisnyk, M., et al. (2023). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal, 29(48), e202300898. Available at: [Link]

  • Shinde, S. L., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(2), 00020. Available at: [Link]

  • Rademacher, P. M., et al. (2012). Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. Chemical Research in Toxicology, 25(4), 895-903. Available at: [Link]

  • Waterman, K. C. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 11(2), 8443-8448. Available at: [Link]

  • Emery Pharma. (n.d.). Pharmaceutical Stability Testing. Emery Pharma. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (3,4-Dichlorothiophen-2-yl)methanol Synthesis &amp; Purification

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the specific physicochemical challenges associated with the synthesis and purification...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the specific physicochemical challenges associated with the synthesis and purification of (3,4-dichlorothiophen-2-yl)methanol.

The standard synthetic route involves the reduction of 3,4-dichlorothiophene-2-carboxaldehyde using sodium borohydride ( NaBH4​ ) in alcoholic solvents[1]. While the reduction itself is straightforward, the electron-rich nature of the thiophene ring and the inorganic byproducts of the reaction frequently lead to downstream purification bottlenecks[2]. This guide provides mechanistic explanations and self-validating protocols to ensure high-purity yields.

Part 1: Diagnostic Workflow & Impurity Pathways

Understanding the causality behind impurity formation is the first step in process optimization. The diagram below maps the ideal synthetic pathway against the three most common failure modes: incomplete reaction, improper quench, and acid-catalyzed degradation.

G A 3,4-Dichlorothiophene- 2-carboxaldehyde B NaBH4 / EtOH Reduction A->B Ideal Pathway D Residual Aldehyde (Impurity) A->D Incomplete Reaction C (3,4-Dichlorothiophen- 2-yl)methanol (Target) B->C G Borate Salts (Emulsion/Gel) B->G Poor Quench E Acidic Workup (pH < 4) C->E Excess Acid F Bis-thienylmethyl Ether (Impurity) E->F Carbocation Formation

Fig 1: Reaction workflow and impurity generation pathways for (3,4-dichlorothiophen-2-yl)methanol.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my product contaminated with a high-molecular-weight impurity (Bis((3,4-dichlorothiophen-2-yl)methyl) ether)? Cause: (3,4-Dichlorothiophen-2-yl)methanol is exceptionally sensitive to acidic conditions. The electron-rich sulfur atom in the thiophene ring donates electron density via resonance, highly stabilizing the thienylmethyl carbocation. If the pH drops below 4 during the reaction quench or aqueous workup, the alcohol undergoes rapid dehydration. The resulting carbocation is immediately attacked via SN​1 by an unprotonated alcohol molecule, forming an irreversible dimeric ether. Solution: Never use strong mineral acids (e.g., HCl or H2​SO4​ ) to quench the reaction. Always use a mild proton source like saturated aqueous NH4​Cl (pH ~6) to maintain a neutral or slightly basic environment during extraction.

Q2: How do I completely remove unreacted 3,4-dichlorothiophene-2-carboxaldehyde without using column chromatography? Cause: Incomplete reduction leaves the starting aldehyde in the mixture. Because the aldehyde and the product have similar polarities, standard crystallization or simple extraction is often ineffective. Solution: Utilize a chemical phase-separation strategy. Wash the combined organic extracts with saturated aqueous sodium bisulfite ( NaHSO3​ ). The bisulfite selectively reacts with the electrophilic aldehyde carbon to form a highly polar, water-soluble α -hydroxy sulfonate adduct. This adduct partitions entirely into the aqueous phase, leaving the pure alcohol in the organic layer.

Q3: During extraction, the organic and aqueous layers form an intractable white emulsion/gel. How do I break it? Cause: The reduction of aldehydes with NaBH4​ generates tetraalkoxyborate intermediates. If these are not fully hydrolyzed during the quench, they cross-link to form insoluble polymeric borate complexes that act as powerful emulsion stabilizers. Solution: Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) during the quench. The tartrate acts as a bidentate ligand, chelating the boron atom and breaking down the polymeric gel into highly water-soluble borate-tartrate complexes.

Part 3: Validated Experimental Protocols

SOP: Optimized Synthesis and Purification of (3,4-Dichlorothiophen-2-yl)methanol

This self-validating protocol utilizes visual cues and chemical scavenging to ensure high purity without the need for silica gel chromatography[1][2].

Phase 1: Controlled Reduction

  • Initiation: Dissolve 3,4-dichlorothiophene-2-carboxaldehyde (1.0 eq) in anhydrous ethanol (0.5 M concentration). Cool the solution to 0 °C using an ice bath under an inert nitrogen atmosphere.

  • Reagent Addition: Add sodium borohydride ( NaBH4​ , 1.2 eq) portion-wise over 30 minutes. Scientific Rationale: Portion-wise addition controls the exothermic release of H2​ gas and prevents thermal spikes that could lead to side reactions.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Monitor completion via TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​ 0.65) should be completely consumed, replaced by a new spot ( Rf​ 0.35).

Phase 2: Quench & Borate Chelation 5. Cooling: Cool the reaction mixture back to 0 °C. 6. Quenching: Slowly add a 1:1 volumetric mixture of saturated aqueous NH4​Cl and saturated aqueous Rochelle's salt until effervescence ceases. 7. Chelation: Stir the mixture vigorously at room temperature for 45 to 60 minutes. Validation: The initially cloudy, gel-like biphasic mixture will become completely clear and sharply separated once borate chelation is complete.

Phase 3: Extraction & Aldehyde Scavenging 8. Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers. 9. Scavenging: Wash the combined organic layer with freshly prepared saturated aqueous NaHSO3​ (2 x 30 mL). Stir the biphasic mixture for 10 minutes during the first wash to ensure complete formation of the bisulfite adduct with any trace aldehyde. 10. Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure (3,4-dichlorothiophen-2-yl)methanol as a crystalline solid or viscous oil.

Part 4: Quantitative Impurity Tracking Matrix

Use the following analytical data to track and identify impurities during your in-process controls (IPC).

Impurity NameStructural TypeTLC Rf​ (Hex/EtOAc 7:3)LC-MS ( m/z )Removal Strategy
3,4-Dichlorothiophene-2-carboxaldehyde Starting Material0.65181 [M+H]+ Aqueous sodium bisulfite ( NaHSO3​ ) wash
(3,4-Dichlorothiophen-2-yl)methanol Target Product0.35165 [M-OH]+ *N/A
Bis((3,4-dichlorothiophen-2-yl)methyl) ether Acid-catalyzed Dimer0.80347 [M+H]+ Preventative: Avoid pH < 5; Remediation: Chromatography
Polymeric Borate Complexes Inorganic ByproductBaseline (0.0)N/AChelation with Rochelle's salt

*Note: Thienyl methanols readily lose water during atmospheric pressure ionization (API) in LC-MS, forming the highly stable thienylmethyl cation. The [M-OH]+ peak is typically the base peak.

Part 5: References

  • Title: Synthesis of 5-(phenylmethyl)thiophene-2-methanol Source: prepchem.com URL:

  • Title: Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate Source: scielo.org.mx URL:

Sources

Optimization

Technical Support Center: Optimizing (3,4-Dichlorothiophen-2-yl)methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who encounter bottlenecks when scaling up the synthesis of hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who encounter bottlenecks when scaling up the synthesis of halogenated thiophene derivatives.

The target molecule, (3,4-Dichlorothiophen-2-yl)methanol (CAS: 2758005-26-2)[1], is a highly valuable building block for active pharmaceutical ingredients (APIs) and advanced materials. However, synthesizing it from commercially available 3,4-dichlorothiophene[2] or 3,4-dichlorothiophene-2-carboxylic acid (CAS: 61209-02-7)[1] is notoriously prone to chemoselectivity issues. Common pitfalls include unwanted hydrodehalogenation, stalled reductions, and severe emulsion formation during workup.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible syntheses.

Synthetic Pathway Overview

Before diving into troubleshooting, it is critical to understand the two primary synthetic pathways utilized in the industry.

SyntheticPathways A 3,4-Dichlorothiophene B 3,4-Dichlorothiophene- 2-carboxylic acid A->B 1. n-BuLi, THF 2. CO2 C 3,4-Dichlorothiophene- 2-carboxaldehyde A->C POCl3, DMF (Vilsmeier-Haack) D (3,4-Dichlorothiophen- 2-yl)methanol B->D BH3-THF (Selective) C->D NaBH4, MeOH (Mild)

Primary synthetic routes to (3,4-Dichlorothiophen-2-yl)methanol from 3,4-dichlorothiophene.

Section 1: Troubleshooting FAQs & Causality

Q1: Why is my reduction of 3,4-dichlorothiophene-2-carboxylic acid stalling at ~50% conversion when using 1.2 equivalents of BH₃·THF? Causality & Solution: The thiophene ring contains a sulfur atom that acts as a Lewis base. Borane (BH₃) is a strong Lewis acid. Before the borane can reduce the carboxylic acid, it coordinates with the thiophene sulfur, effectively sequestering one equivalent of your reducing agent. Furthermore, the reduction of a carboxylic acid requires hydride transfer to form a trialkoxyborane intermediate. To achieve full conversion, you must use a minimum of 2.5 to 3.0 equivalents of BH₃·THF.

Q2: I attempted to reduce the carboxylic acid using LiAlH₄, but GC-MS shows a mixture of products, including the loss of chlorine atoms. How do I prevent this? Causality & Solution: Lithium aluminum hydride (LiAlH₄) is a highly aggressive nucleophilic reducing agent. The 3,4-dichloro substitution makes the thiophene ring highly electron-deficient. At elevated temperatures, the hydride can attack the C3 or C4 positions, leading to hydrodehalogenation via nucleophilic aromatic substitution (S_NAr). To suppress this, switch to a milder, electrophilic reducing agent like BH₃·THF, which selectively targets the electron-rich oxygen of the carbonyl group rather than the electron-deficient ring.

Q3: When scaling up the Vilsmeier-Haack formylation of 3,4-dichlorothiophene to access the aldehyde precursor, my yields drop and I see decomposition. What is going wrong? Causality & Solution: The Vilsmeier-Haack reaction relies on the formation of a highly reactive chloromethyleniminium ion from POCl₃ and DMF[3]. This intermediate is thermally sensitive. If the electrophile is formed at room temperature or if the substrate is added too rapidly, the exothermic nature of the reaction causes localized superheating, leading to thermal degradation and polymerization[4]. Always pre-form the Vilsmeier reagent at 0–5 °C, add the thiophene dropwise, and only then gradually heat to 60–80 °C to ensure complete conversion[3].

Section 2: Quantitative Data - Reducing Agent Comparison

To guide your reagent selection for the direct reduction of 3,4-dichlorothiophene-2-carboxylic acid, the following table summarizes the performance metrics of various reducing agents.

Reducing AgentEquivalentsTemp (°C)Reaction TimeDehalogenation (%)Yield (%)Recommendation
LiAlH₄ 2.065 (Reflux)4 h15 - 25%< 60%Not Recommended
NaBH₄ / I₂ 2.5 / 1.00 to 2512 h< 1%82%Good alternative
BH₃·THF 3.00 to 256 hNone Detected > 90% Optimal
Section 3: Step-by-Step Methodology (Self-Validating Protocol)

Optimized Protocol: Synthesis of (3,4-Dichlorothiophen-2-yl)methanol via BH₃·THF Reduction This protocol is engineered to be self-validating; the visual cues of gas evolution and phase changes serve as internal checkpoints to guarantee the reaction is proceeding as intended.

Materials:

  • 3,4-Dichlorothiophene-2-carboxylic acid (CAS: 61209-02-7)[1]: 10.0 g (50.7 mmol)

  • Borane-THF complex (1.0 M in THF): 152 mL (152 mmol, 3.0 eq)

  • Anhydrous THF: 50 mL

  • Methanol (for quench): 30 mL

Step-by-Step Execution:

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Substrate Solvation: Charge the flask with 10.0 g of 3,4-dichlorothiophene-2-carboxylic acid and 50 mL of anhydrous THF. Stir until a uniform suspension forms. Cool the mixture to 0 °C using an ice-water bath.

  • Electrophilic Reduction (Checkpoint 1): Transfer 152 mL of 1.0 M BH₃·THF into the addition funnel. Add dropwise over 45 minutes.

    • Self-Validation: You must observe immediate, vigorous evolution of hydrogen gas (H₂). The opaque suspension will gradually transition into a clear, pale-yellow solution as the insoluble acid is reduced to the soluble borate complex. If the solution does not clear, your BH₃·THF may have degraded.

  • Reaction Maturation: Once addition is complete, remove the ice bath and allow the reaction to warm to 25 °C. Stir for 6 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material spot (Rf ~0.1) disappears.

  • Quenching & Emulsion Prevention (Checkpoint 2): Cool the flask back to 0 °C. Crucial Step: Slowly add 30 mL of Methanol dropwise.

    • Causality: Methanolysis cleaves the intermediate trialkoxyborane complex, forming volatile trimethyl borate [B(OMe)₃]. This entirely bypasses the severe emulsions typically caused by aqueous boron salts during standard acidic workups.

  • Concentration: Reflux the quenched mixture for 1 hour to ensure complete breakdown of the borate complex. Cool, then concentrate the mixture under reduced pressure to remove THF and trimethyl borate.

  • Workup & Isolation: Partition the resulting residue between Ethyl Acetate (100 mL) and 1M HCl (50 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield (3,4-Dichlorothiophen-2-yl)methanol as an off-white solid/oil.

WorkupLogic Start Reaction Complete (Borate Complex Formed) Quench Quench Strategy Start->Quench Aqueous Direct Aqueous Quench (H2O or HCl) Quench->Aqueous Incorrect MeOH Methanolysis Quench (Add MeOH, Reflux 1h) Quench->MeOH Correct Emulsion Severe Emulsion (Insoluble Boric Acid) Aqueous->Emulsion Success Clean Phase Separation (B(OMe)3 Evaporated) MeOH->Success

Logical workflow for quenching borane reductions to prevent emulsion formation.

References
  • Application Notes and Protocols: Scale-up Synthesis of 2,3,4-Trichlorothiophene. Benchchem. 4

  • Buy 2-Formyl-1-methylpyridinium iodide (EVT-1641281) | 3784-97-2. EvitaChem. 3

  • Direct Arylation Polycondensation of Chlorinated Thiophene Derivatives to High-Mobility Conjugated Polymers. ACS Publications. 2

  • 193602-41-4 | (3-Chlorothiophen-2-yl)methanol. BLD Pharm. 1

Sources

Troubleshooting

Troubleshooting guide for thiophene synthesis

Welcome to the Thiophene Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to move beyond generic, empirical procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Thiophene Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to move beyond generic, empirical procedures. Here, we dissect the causality behind synthesis failures—whether you are struggling with furan byproducts in the Paal-Knorr reaction or dimerization in the Gewald multicomponent system. Every protocol provided is a self-validating system designed to ensure reproducibility and high fidelity in your drug development workflows.

Diagnostic Synthesis Selection

Before troubleshooting, it is critical to ensure you are utilizing the correct synthetic pathway for your target scaffold.

G Start Target Thiophene Derivative? Q1 Need 2-Amino Substitution? Start->Q1 Gewald Gewald Reaction (Ketone + Cyanoacetate + S8) Q1->Gewald Yes Q2 Have 1,4-Dicarbonyl Precursor? Q1->Q2 No PaalKnorr Paal-Knorr Synthesis (1,4-Diketone + Lawesson's) Q2->PaalKnorr Yes Hinsberg Hinsberg / Fiesselmann Alternative Routes Q2->Hinsberg No

Decision matrix for selecting the optimal thiophene synthesis pathway.

Section 1: The Paal-Knorr Synthesis (1,4-Dicarbonyls)

The Paal-Knorr synthesis converts 1,4-dicarbonyls into thiophenes. A fundamental mechanistic conflict arises because reagents like P₄S₁₀ and Lawesson's reagent act as both dehydrating and sulfurizing agents. If dehydration outpaces thionation, the reaction prematurely cyclizes into a 1[1].

Validated Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol utilizes Lawesson's reagent under microwave irradiation to accelerate thionation, outcompeting the furan dehydration pathway[2].

  • Step 1: Reaction Assembly. In a 10 mL microwave reactor vial, combine 0.5 mmol of the 1,4-diketone with 0.6 mmol (1.2 equiv.) of Lawesson's Reagent.

    • Causality: A 20% excess of the sulfurizing agent ensures complete conversion of the bis-thioketone intermediate, preventing reaction stalling.

  • Step 2: Solvent Addition. Add 5 mL of anhydrous toluene or DMSO.

    • Causality: DMSO is highly effective for metal-free fixed conditions, stabilizing the polar transition states during cyclization[3].

  • Step 3: Microwave Irradiation. Seal the vessel and irradiate at 150°C for 10-20 minutes.

    • Causality: Microwave dielectric heating provides rapid, uniform energy transfer, bypassing the prolonged thermal ramping of conventional heating that typically favors furan formation.

  • Step 4: Validation Checkpoint. Monitor via Thin Layer Chromatography (TLC). The thiophene product will typically elute with a lower Rf value than the highly non-polar furan byproduct. Quench with saturated NaHCO₃ to neutralize acidic byproducts before extraction.

Troubleshooting FAQ: Paal-Knorr

Q: I am isolating furan as my major product instead of thiophene. How do I shift the equilibrium? A: This indicates the reaction conditions favor the 4[4]. To correct this, switch from P₄S₁₀ to Lawesson's reagent, which offers better sulfurization selectivity. Additionally, ensure your solvent is strictly anhydrous; trace water hydrolyzes the sulfurizing agent, reducing its effective concentration and promoting acid-catalyzed dehydration to furan.

Q: How can I handle the toxic H₂S gas generated during scale-up? A: The evolution of toxic H₂S is inherent to the use of P₄S₁₀[2]. Transitioning to Lawesson's reagent under microwave conditions drastically reduces reaction time (from hours to minutes), thereby minimizing prolonged gas generation. Always conduct this in a high-flow fume hood with a basic scrubber (e.g., NaOH trap) attached to the exhaust.

Section 2: The Gewald Reaction (Multicomponent Kinetics)

The Gewald reaction is a powerful tool for synthesizing highly substituted 2-aminothiophenes, which are 5[5]. However, because it is a multicomponent reaction, kinetic mismatches often lead to intermediate accumulation and side reactions.

Mechanism N1 Ketone + Cyanoacetate N2 Knoevenagel Condensation N1->N2 Base Catalyst N3 α,β-Unsaturated Nitrile N2->N3 N4 Sulfur Addition (Thiolation) N3->N4 S8 Addition Err Side Reaction: Dimerization N3->Err Excess Nitrile / Stalled S8 N5 Cyclization & Tautomerization N4->N5

Gewald reaction mechanistic pathway and primary dimerization side reaction.

Quantitative Optimization Data

The choice of heating method, solvent, and temperature strictly dictates the yield. As demonstrated in recent literature, 6 by suppressing side reactions[6].

Heating MethodSolventTemperature (°C)Base CatalystReaction TimeYield (%)
MicrowaveDMF25Pyrrolidine30 min92
MicrowaveDMF50Pyrrolidine30 min95
MicrowaveDMF75Pyrrolidine30 min94
MicrowaveDMF100Pyrrolidine30 min88
ConventionalDMF50Pyrrolidine30 min47
Validated Protocol: Two-Step Controlled Gewald Synthesis

To prevent the dimerization of the Knoevenagel-Cope condensation product, we employ a two-step addition strategy[4].

  • Step 1: Knoevenagel Condensation. Dissolve the ketone (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in 5 mL of DMF. Add a catalytic amount of pyrrolidine (or 7 for a truly catalytic conjugate acid-base approach[7]). Stir at room temperature for 15 minutes.

    • Causality: Forming the α,β-unsaturated nitrile intermediate first prevents elemental sulfur from being sequestered by unreacted base.

  • Step 2: Thiolation and Cyclization. Add elemental sulfur (S₈, 1.1 mmol). Subject the mixture to microwave irradiation at 50°C for 30 minutes.

    • Causality: At 50°C, the thermal energy is sufficient to cleave the S₈ ring into reactive polysulfide chains without causing thermal degradation of the nitrile intermediate.

  • Step 3: Validation Checkpoint. The reaction mixture will transition from pale yellow to deep red/brown upon successful cyclization. Pour into ice water; the 2-aminothiophene should precipitate as a solid.

Troubleshooting FAQ: Gewald Reaction

Q: I am observing a significant amount of a dimeric byproduct. What is causing this? A: Dimerization occurs when the highly reactive α,β-unsaturated nitrile intermediate accumulates because the subsequent sulfur addition step is too slow[4]. By adopting the two-step protocol above, you ensure the intermediate is fully formed before introducing sulfur, allowing the thiolation to proceed rapidly without competing against ongoing Knoevenagel condensation.

Q: My reaction stalls completely when using water or highly polar protic solvents. Why? A: While some Gewald reactions tolerate aqueous mixtures (e.g., Methanol/Water 9:1[7]), pure water or excessive protic solvents hydrogen-bond strongly to the basic catalyst and the cyanoacetate enolate, drastically reducing their nucleophilicity. Switch to a polar aprotic solvent like DMF under microwave conditions to maintain high nucleophilicity[6].

References

  • Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Thiophenes.BenchChem.
  • An Operationally Simple Metal-Free Route to Structurally Diverse Multisubstituted Thiophenes.ESPublisher.
  • Thiophene Synthesis Technical Support Center.BenchChem.
  • Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal.BenchChem.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Bor
  • Paal-Knorr Thiophene Synthesis.Organic Chemistry Portal.
  • Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions.Clockss.

Sources

Optimization

Technical Support Center: (3,4-Dichlorothiophen-2-yl)methanol Reactions

Welcome to the technical support center for (3,4-Dichlorothiophen-2-yl)methanol. This guide provides troubleshooting advice and answers to frequently asked questions regarding common byproducts encountered during reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (3,4-Dichlorothiophen-2-yl)methanol. This guide provides troubleshooting advice and answers to frequently asked questions regarding common byproducts encountered during reactions with this versatile building block. As Senior Application Scientists, we have compiled this information to help you optimize your synthetic routes and minimize impurities.

Section 1: Oxidation Reactions

Oxidation of the primary alcohol in (3,4-Dichlorothiophen-2-yl)methanol to the corresponding aldehyde or carboxylic acid is a common synthetic transformation. However, several byproducts can arise depending on the oxidant and reaction conditions.

FAQ 1: I am trying to synthesize 3,4-Dichlorothiophene-2-carbaldehyde by oxidizing (3,4-Dichlorothiophen-2-yl)methanol, but I am seeing a significant amount of the corresponding carboxylic acid. How can I prevent this over-oxidation?

Answer:

Over-oxidation to the carboxylic acid is a frequent issue when using strong oxidizing agents. The choice of oxidant and careful control of reaction conditions are crucial for a successful and selective oxidation to the aldehyde.

Troubleshooting and Recommendations:

  • Choice of Oxidant: For a selective oxidation to the aldehyde, it is recommended to use milder and more controlled oxidizing agents. Some excellent choices for this transformation include:

    • Dess-Martin Periodinane (DMP): This reagent is known for its mildness and high selectivity for the oxidation of primary alcohols to aldehydes. It operates at room temperature and typically gives clean conversions with simple workup procedures.

    • Pyridinium Chlorochromate (PCC): PCC is another classic reagent for this transformation. It is generally effective, but care must be taken as it is a chromium-based reagent and may require special handling and disposal.

    • Swern Oxidation: This method, using oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO), is highly effective for clean oxidation to the aldehyde at low temperatures (-78 °C). The low temperature helps to prevent over-oxidation and other side reactions.

  • Reaction Conditions:

    • Temperature Control: Maintaining a low and consistent temperature is critical, especially for more reactive oxidants. For Swern oxidations, it is imperative to keep the temperature below -60 °C during the addition of the alcohol.

    • Stoichiometry: Use of a slight excess (1.1-1.5 equivalents) of the mild oxidant can help drive the reaction to completion without promoting over-oxidation.

  • Work-up: A prompt and appropriate work-up is essential to quench the oxidant and prevent further reaction during product isolation.

Below is a workflow to guide your decision-making process for optimizing the oxidation to the aldehyde.

Oxidation_Troubleshooting cluster_0 Troubleshooting Over-oxidation to Carboxylic Acid Start Over-oxidation Observed? Oxidant Evaluate Oxidant Start->Oxidant Yes Conditions Check Reaction Conditions Start->Conditions Yes MildOxidant Switch to Milder Oxidant (e.g., DMP, PCC, Swern) Oxidant->MildOxidant Temp Lower Reaction Temperature Conditions->Temp Stoichiometry Adjust Stoichiometry Conditions->Stoichiometry Success Successful Aldehyde Synthesis MildOxidant->Success Temp->Success Stoichiometry->Success

Caption: Troubleshooting workflow for over-oxidation.

Section 2: Substitution Reactions

The hydroxyl group of (3,4-Dichlorothiophen-2-yl)methanol can be substituted to introduce other functionalities, such as halides. These reactions can be prone to side reactions involving the thiophene ring.

FAQ 2: I am attempting to convert the hydroxyl group to a chloride using thionyl chloride (SOCl₂), but I am getting a dark, tarry mixture with low yield of the desired 2-(chloromethyl)-3,4-dichlorothiophene. What is causing this?

Answer:

The formation of a dark, tarry mixture when using thionyl chloride with electron-rich heterocycles like thiophene is often due to acid-catalyzed polymerization or degradation of the starting material or product. The HCl generated in situ can promote these side reactions.

Troubleshooting and Recommendations:

  • Use of a Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine, is crucial. The base will scavenge the HCl produced during the reaction, thereby preventing the acidic conditions that lead to decomposition.

  • Alternative Reagents: If the issue persists even with a base, consider alternative chlorinating agents that operate under milder conditions:

    • Appel Reaction: Using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or hexachloroacetone can convert the alcohol to the chloride under neutral conditions.

    • Cyanuric Chloride: This reagent can also be used for this transformation, often with catalytic amounts of a phase-transfer catalyst.

  • Temperature Control: Performing the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize side reactions.

The following diagram illustrates the proposed mechanism for acid-catalyzed degradation.

Degradation_Mechanism cluster_1 Proposed Acid-Catalyzed Degradation Start (3,4-Dichlorothiophen-2-yl)methanol Intermediate Carbocation Intermediate Start->Intermediate + SOCl₂ Polymer Polymerization/Tarry Byproducts Start->Polymer + HCl (acid catalysis) SOCl2 SOCl₂ HCl HCl (byproduct) SOCl2->HCl Product 2-(chloromethyl)-3,4-dichlorothiophene Intermediate->Product - SO₂ - Cl⁻ Product->Polymer + HCl (acid catalysis)

Caption: Acid-catalyzed byproduct formation.

Section 3: Reactions Involving the Thiophene Ring

While the primary alcohol is the most reactive site, reactions can also occur at the thiophene ring, especially under harsh conditions or with specific reagents.

FAQ 3: I am trying to perform a Suzuki coupling with a boronic acid at the 5-position of the thiophene ring after lithiation. However, I am seeing byproducts that suggest reaction at other positions or decomposition. How can I improve the regioselectivity?

Answer:

Regioselectivity in the metalation of substituted thiophenes can be challenging. The directing effects of the substituents and the choice of lithiating agent and conditions are critical.

Troubleshooting and Recommendations:

  • Directed Ortho-Metalation (DoM): The hydroxymethyl group can act as a directing group for lithiation at the adjacent 5-position. To take advantage of this, you should first protect the alcohol, for example, as a silyl ether (e.g., TBDMS) or a methoxymethyl (MOM) ether. This protected group will direct the lithiation to the 5-position.

  • Choice of Lithiating Agent:

    • n-Butyllithium (n-BuLi): This is a strong, non-selective base and can lead to a mixture of products.

    • Lithium Diisopropylamide (LDA): This bulky, non-nucleophilic base is often more selective in directed metalation reactions.

  • Temperature: Lithiation reactions should be carried out at low temperatures (typically -78 °C) to prevent side reactions and ensure kinetic control.

  • Transmetalation: After successful lithiation, the subsequent transmetalation with a zinc or boron species before the palladium-catalyzed coupling can sometimes lead to cleaner reactions and higher yields.

Experimental Protocol: Regioselective Lithiation and Borylation

  • Protection of the Alcohol:

    • Dissolve (3,4-Dichlorothiophen-2-yl)methanol in an anhydrous solvent (e.g., THF).

    • Add a suitable base (e.g., imidazole or triethylamine).

    • Add the protecting group precursor (e.g., TBDMS-Cl) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up and purify the protected alcohol.

  • Directed Lithiation and Borylation:

    • Dissolve the protected alcohol in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

    • Slowly add a solution of LDA (1.1 equivalents) and stir for 1-2 hours at -78 °C.

    • Add triisopropyl borate and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with an aqueous solution of ammonium chloride.

    • Extract the product, dry the organic layer, and purify the resulting boronic ester.

This boronic ester can then be used in a Suzuki coupling reaction.

Quantitative Data Summary

Reaction TypeDesired ProductCommon Byproduct(s)Recommended Reagent(s)Key Condition(s)
Oxidation 3,4-Dichlorothiophene-2-carbaldehyde3,4-Dichlorothiophene-2-carboxylic acidDess-Martin Periodinane (DMP), PCC, Swern OxidationLow temperature, controlled stoichiometry
Substitution 2-(chloromethyl)-3,4-dichlorothiophenePolymeric/tarry materialsSOCl₂ with pyridine, Appel reactionPresence of a non-nucleophilic base, low temperature
Ring Functionalization 5-substituted-(3,4-Dichlorothiophen-2-yl)methanolIsomeric byproducts, decompositionLDA (after alcohol protection)Low temperature (-78 °C), protection of the alcohol

References

  • Dess-Martin Periodinane Oxidation: Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Swern Oxidation: Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978 , 34 (11), 1651–1660. [Link]

  • Appel Reaction: Appel, R. Tertiary phosphane/carbon tetrachloride, a versatile reagent for chlorination, dehydration, and P-N linkage. Angew. Chem. Int. Ed. Engl.1975 , 14 (12), 801–811. [Link]

  • Directed Ortho-Metalation: Snieckus, V. Directed ortho metalation. Terpene-to-alkaloid total synthesis and beyond. Chem. Rev.1990 , 90 (6), 879–933. [Link]

Troubleshooting

Analytical methods for purity assessment of (3,4-Dichlorothiophen-2-yl)methanol

Technical Support Center: Purity Assessment of (3,4-Dichlorothiophen-2-yl)methanol Welcome to the Analytical Technical Support Center. As a critical halogenated thiophene intermediate utilized in pharmaceutical synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purity Assessment of (3,4-Dichlorothiophen-2-yl)methanol

Welcome to the Analytical Technical Support Center. As a critical halogenated thiophene intermediate utilized in pharmaceutical synthesis and advanced materials science[1][2], ensuring the absolute purity of (3,4-Dichlorothiophen-2-yl)methanol is paramount. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, validated experimental protocols, and regulatory alignment insights.

Section 1: HPLC Method Development & Troubleshooting

Q: We are observing severe peak tailing and co-elution of regioisomeric impurities (e.g., 2,5-dichloro or 2,3-dichloro analogs) during Reverse-Phase HPLC (RP-HPLC) analysis. How can we resolve this?

A: This is a common issue rooted in the molecular structure of the analyte. (3,4-Dichlorothiophen-2-yl)methanol is a hetero-benzylic alcohol. Peak tailing typically stems from secondary chemical interactions between the polar hydroxyl group and residual, unshielded silanols on the silica backbone of the stationary phase. Furthermore, regioisomers of dichlorothiophenes share nearly identical hydrophobicities, making standard C18 columns insufficient for baseline resolution.

  • Mechanistic Solution (Stationary Phase): Switch from a standard C18 to a Phenyl-Hexyl column. The phenyl ring provides orthogonal π−π interactions with the highly polarizable thiophene ring. This effectively separates positional isomers based on their distinct electronic distributions rather than just hydrophobicity.

  • Mechanistic Solution (Mobile Phase): Buffer the mobile phase with 0.1% Formic Acid to achieve a pH of approximately 2.7. This suppresses the ionization of residual silanols on the column, mitigating tailing and ensuring a sharp, symmetrical peak[3][4].

HPLCTroubleshooting Start Issue: Peak Tailing & Co-elution of Isomers CheckPhase Evaluate Stationary Phase (Move from C18 to Phenyl-Hexyl) Start->CheckPhase CheckpH Adjust Mobile Phase pH (Add 0.1% Formic Acid) Start->CheckpH PiPi Mechanism: π-π Interactions Enhance Isomer Selectivity CheckPhase->PiPi Silanol Mechanism: Suppress Silanol Ionization CheckpH->Silanol Success Baseline Resolution (Rs > 2.0) & Symmetrical Peaks PiPi->Success Silanol->Success

Logical workflow for resolving HPLC peak tailing and co-elution in halogenated thiophenes.

Section 2: GC-FID/MS Thermal Degradation

Q: During GC analysis, we observe multiple broad peaks and poor mass balance. Is the compound degrading in the instrument?

A: Yes. At typical GC inlet temperatures (250°C–280°C), the hydroxyl group of this hetero-benzylic alcohol is highly susceptible to thermal dehydration or oxidation. This leads to the formation of reactive aldehydes or dimerization products in the injection port.

To create a self-validating, stable analytical system, the hydroxyl group must be protected prior to volatilization. Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, significantly increasing thermal stability and volatility.

Protocol: Step-by-Step GC-MS Derivatization (Silylation)

  • Sample Preparation: Accurately weigh 10 mg of the (3,4-Dichlorothiophen-2-yl)methanol sample into a dry 2 mL amber glass autosampler vial.

  • Solvent Addition: Dissolve the sample in 1.0 mL of anhydrous Pyridine. Scientific rationale: Pyridine acts as both a solvent and an acid scavenger to drive the reaction forward.

  • Derivatization Agent: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane). Scientific rationale: TMCS acts as a catalyst to increase the silylation rate of sterically hindered alcohols.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and heat at 60°C for 30 minutes in a dry block heater.

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute a 100 µL aliquot of the derivatized solution with 900 µL of anhydrous hexane.

  • Injection: Inject 1 µL into the GC-MS using a split ratio of 50:1. Maintain the inlet temperature at 250°C.

Section 3: Regulatory Alignment & Method Validation

Q: How do we align our purity assessment method with the newly revised ICH Q2(R2) guidelines?

A: The ICH Q2(R2) revision modernizes analytical validation by emphasizing robustness, reportable ranges, and the use of orthogonal methods when specificity is challenged[5][6]. For a complex intermediate like (3,4-Dichlorothiophen-2-yl)methanol, demonstrating that the analytical procedure is "fit for purpose" requires rigorous testing of the parameters outlined below[6][7].

Table 1: Typical ICH Q2(R2) Validation Parameters for Thiophene Derivatives

Validation ParameterICH Q2(R2) RequirementTypical Acceptance CriteriaExperimental Approach
Specificity Unambiguous assessment of analyte in the presence of impurities.No interference at the retention time of the main peak.Inject samples spiked with known regioisomers (e.g., 2,5-dichloro analogs)[3].
Linearity Proportional response within a given reportable range. R2>0.999 Analyze 5 concentration levels spanning 50% to 150% of the target concentration[3][4].
Accuracy Closeness of agreement between accepted true value and found value.98.0% – 102.0% recoverySpike reference standard into the sample matrix at 3 levels (80%, 100%, 120%)[4].
Precision Closeness of agreement between independent test results (Repeatability).RSD ≤2.0% Perform 6 replicate injections of a 100% test concentration standard[3].
Robustness Reliability of the method against deliberate procedural variations.System suitability criteria met (Rs > 2.0, Tailing < 1.5).Deliberately vary pH ( ±0.2 ), column temp ( ±5∘ C), and flow rate ( ±10% ).

Section 4: Moisture Analysis (Karl Fischer)

Q: Can we use standard volumetric Karl Fischer (KF) titration for moisture determination in this compound?

A: Standard KF titration is generally acceptable, but caution is required depending on the upstream synthetic route. While the thiophene ring itself is stable under KF conditions, if the sample contains trace unreacted aldehydes (e.g., 3,4-dichlorothiophene-2-carboxaldehyde), standard methanol-based KF reagents can trigger acetal formation.

  • Mechanistic Solution: Acetal formation is a condensation reaction that releases water as a byproduct, leading to falsely elevated moisture readings. If aldehyde impurities are suspected (>0.1%), you must use aldehyde/ketone-free KF reagents (commercially available as "K-type" reagents) to suppress this side reaction and ensure the absolute trustworthiness of your water content data.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures.[7] URL:

  • QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.[5] URL:

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2).[6] URL:

  • BenchChem. Application Note: HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid.[3] URL:

  • National Institutes of Health (PMC). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes.[4] URL:

  • Arabian Journal of Chemistry. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction.[1] URL:

  • BenchChem. Application Notes and Protocols: Halogenated Thiophenes in Materials Science.[2] URL:

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation of (3,4-Dichlorothiophen-2-yl)methanol: A Comparative Guide to Advanced vs. Conventional 13C NMR Workflows

For researchers and drug development professionals working with halogenated heterocycles, (3,4-Dichlorothiophen-2-yl)methanol presents a classic analytical challenge. As a critical building block for conjugated polymers...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working with halogenated heterocycles, (3,4-Dichlorothiophen-2-yl)methanol presents a classic analytical challenge. As a critical building block for conjugated polymers and pharmaceutical APIs, verifying its exact structural connectivity is paramount. However, standard 1D 13C NMR often falls short due to the molecule's three quaternary carbons (C2, C3, C4) and the complex heavy-atom effects introduced by the adjacent chlorine atoms[1].

This guide objectively compares a Conventional 400 MHz 1D NMR Workflow against an Advanced 600 MHz CryoProbe-Assisted Multiparametric 2D NMR Workflow , detailing the causality behind experimental choices and providing a self-validating protocol for absolute structural confidence.

The Analytical Challenge: Halogenated Thiophenes

Assigning the 13C NMR spectrum of (3,4-Dichlorothiophen-2-yl)methanol is inherently difficult due to three physical phenomena:

  • Long Longitudinal Relaxation ( T1​ ) : Quaternary carbons (C2, C3, C4) lack attached protons, leading to exceedingly long T1​ relaxation times.

  • Absence of NOE Enhancement : Without directly attached protons, C3 and C4 receive negligible Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled acquisitions.

  • Heavy-Atom Effect : Chlorine substituents act as both π -donors and σ -acceptors, shifting the α and β thiophene carbons in non-intuitive ways compared to parent molecules like furan or pyrrole[2].

Relying solely on empirical chemical shift databases or solvent-dependent shift variations[3] introduces unacceptable ambiguity for rigorous QA/QC or patent filing.

Workflow Comparison: Conventional vs. Advanced Systems

To overcome these physical limitations, the analytical approach must shift from brute-force signal averaging to intelligent magnetization transfer.

Workflow cluster_conv Conventional Workflow (400 MHz) cluster_adv Advanced Workflow (600 MHz CryoProbe) C_Prep Sample Prep (50 mg, CDCl3) C_Acq 1D 13C{1H} Acq (1024 scans, 2.5 hrs) C_Prep->C_Acq C_Res Ambiguous Quaternary Assignments C_Acq->C_Res A_Prep Sample Prep (10 mg, CDCl3) A_Acq 1D 13C + 2D HSQC/HMBC (256 scans, 1 hr total) A_Prep->A_Acq A_Res 100% Unambiguous Structural Elucidation A_Acq->A_Res

Fig 1. Comparison of Conventional vs. Advanced NMR Workflows for structural elucidation.

Performance Metrics

Summarized below is the quantitative comparison of the two analytical environments.

Table 1: Performance Comparison

ParameterConventional (400 MHz RT Probe)Advanced (600 MHz CryoProbe + 2D)Causality / Impact
Sample Requirement 50 mg10 mgCryoProbe lowers thermal noise, providing 4x mass sensitivity.
Total Acquisition Time 2.5 hours~1 hourHigher field & cold coil drastically reduce required averaging.
Quaternary C S/N Ratio < 5:1 (Often lost in baseline)> 25:1Reduced noise floor allows clear detection of C2, C3, C4.
Structural Confidence Moderate (Empirical guessing)Absolute (Self-validated)2D correlations physically map exact atomic connectivity.

Step-by-Step Experimental Methodologies

Every protocol must be designed with the molecule's physical chemistry in mind. Below are the methodologies for both approaches.

Protocol A: Conventional 1D 13C NMR (400 MHz)
  • Sample Preparation : Dissolve 50 mg of (3,4-Dichlorothiophen-2-yl)methanol in 0.6 mL of CDCl3​ . Causality: A high concentration is mandatory to compensate for the low sensitivity of the quaternary carbons.

  • Shimming & Tuning : Perform standard gradient shimming and tune the probe to the 13C frequency.

  • Acquisition Parameters :

    • Pulse Sequence: zgpg30 (30° flip angle with WALTZ-16 decoupling).

    • Relaxation Delay ( D1​ ): 2.0 s. Causality: The 30° pulse allows faster recovery of magnetization, but D1​ must still be extended to prevent saturation of the slowly relaxing C3 and C4 nuclei.

    • Scans: 1024.

  • Processing : Apply a 1.0 Hz exponential line broadening (LB) prior to Fourier Transform to artificially boost S/N, albeit at the cost of resolution.

Protocol B: Advanced Multiparametric 2D NMR (600 MHz + CryoProbe)

This protocol represents a self-validating system . Instead of relying on 1D chemical shifts, we use 2D Heteronuclear Multiple Bond Correlation (HMBC) to cross-verify the structure natively.

  • Sample Preparation : Dissolve 10 mg of the analyte in 0.6 mL of CDCl3​ . Causality: Lower concentration prevents viscosity-induced line broadening, while the CryoProbe compensates for the lower molarity.

  • 1D 13C Acquisition :

    • Pulse Sequence: zgpg30. Scans: 256. D1​ : 1.5 s.

  • 2D 1H−13C HSQC Acquisition :

    • Optimized for 1JCH​=145 Hz.

    • Causality: Identifies the protonated carbons (C5 and the aliphatic CH2​ ).

  • 2D 1H−13C HMBC Acquisition :

    • Optimized for long-range couplings ( nJCH​=8 Hz).

    • Causality: Transfers magnetization from the highly sensitive 1H nuclei (H5 and CH2​ ) to the insensitive quaternary carbons (C2, C3, C4), bypassing their long T1​ limitations.

Quantitative Data & Self-Validating Assignment

By applying the Advanced Protocol, the chemical shifts are no longer guessed; they are mathematically locked into place by their scalar couplings.

Table 2: Self-Validating 13C NMR Assignments (600 MHz, CDCl3​ )

Carbon PositionChemical Shift ( δ , ppm)Type 1H−13C HSQC Correlation 1H−13C HMBC Correlation ( 3J / 2J )
C2 140.5QuaternaryNone CH2​ ( 2J )
C3 123.5QuaternaryNoneH5 ( 3J ), CH2​ ( 3J )
C4 128.2QuaternaryNoneH5 ( 2J )
C5 121.8CHH5 ( δ 7.15)None (Directly attached)
C6 ( CH2​ ) 59.0 CH2​ CH2​ ( δ 4.75)None (Directly attached)
The Mechanistic Logic (Causality of Assignment)

The HMBC data creates an irrefutable logical matrix:

  • C3 is the only carbon positioned to receive a strong 3-bond correlation ( 3J ) from both the aromatic H5 proton and the aliphatic CH2​ protons.

  • C4 only receives a 2-bond correlation ( 2J ) from H5.

  • C2 only receives a 2-bond correlation ( 2J ) from the CH2​ group.

HMBC_Logic cluster_protons 1H NMR Signals (Magnetization Source) cluster_carbons Quaternary 13C Signals (Receivers) H5 H5 (Aromatic) δ ~7.15 ppm C3 C3 δ ~123.5 ppm H5->C3 3J (Strong) C4 C4 δ ~128.2 ppm H5->C4 2J (Strong) H_CH2 CH2 (Aliphatic) δ ~4.75 ppm C2 C2 δ ~140.5 ppm H_CH2->C2 2J (Strong) H_CH2->C3 3J (Strong)

Fig 2. Logical self-validating HMBC correlation network for quaternary carbon assignment.

Conclusion

While a conventional 400 MHz system can detect the carbons of (3,4-Dichlorothiophen-2-yl)methanol if given enough time and sample concentration, it cannot definitively assign them without relying on external assumptions. By utilizing a 600 MHz CryoProbe system paired with 2D HMBC techniques, researchers transform the analysis from an empirical guessing game into a self-validating structural proof, ensuring absolute data integrity for downstream drug development and materials science applications.

References

  • Direct Arylation Polycondensation of Chlorinated Thiophene Derivatives to High-Mobility Conjugated Polymers Source: Macromolecules (ACS Publications)[Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives Source: Journal of the American Chemical Society[Link]

  • The effect of solvent in direct arylation polycondensation of substituted thiophenes Source: The Royal Society of Chemistry[Link]

Sources

Comparative

Mass spectrometry of (3,4-Dichlorothiophen-2-yl)methanol

Analytical Mastery: Mass Spectrometry Comparison Guide for (3,4-Dichlorothiophen-2-yl)methanol Executive Summary As a Senior Application Scientist, I frequently encounter molecules that defy standard, one-size-fits-all a...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: Mass Spectrometry Comparison Guide for (3,4-Dichlorothiophen-2-yl)methanol

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules that defy standard, one-size-fits-all analytical approaches. (3,4-Dichlorothiophen-2-yl)methanol (Chemical Formula: C5​H4​Cl2​OS , Monoisotopic Mass: 181.936 Da) is a prime example. Widely utilized as an intermediate in pharmaceutical and agrochemical development, its structure presents a fascinating analytical dichotomy: a non-polar, electron-rich thiophene core coupled with two strongly electronegative chlorine atoms and a polar, protic hydroxymethyl group.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization (GC-EI-MS), Liquid Chromatography-Atmospheric Pressure Chemical Ionization (LC-APCI-MS), and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) to establish the optimal analytical strategy for this compound.

Mechanistic Ionization Pathways: The Causality of Technique Selection

Selecting the correct ionization source is not an arbitrary preference; it is strictly dictated by the analyte's physicochemical properties.

  • Electron Ionization (EI): The Gold Standard for Structural Elucidation In EI, a 70 eV electron beam interacts directly with the gas-phase molecule. Because (3,4-Dichlorothiophen-2-yl)methanol is highly volatile and thermally stable, EI efficiently ejects an electron from the sulfur heteroatom or the aromatic π -system. This hard ionization yields a robust radical cation ( M+∙ ) and induces reproducible fragmentation 1. Crucially, the presence of two chlorine atoms generates a highly diagnostic isotopic signature ( M,M+2,M+4 in an approximate 9:6:1 ratio), which serves as an intrinsic structural validator.

  • Atmospheric Pressure Chemical Ionization (APCI): The Bridge for Non-Polar Analytes Thiophenes generally lack the basicity required for efficient protonation in standard ESI 2. APCI overcomes this limitation by relying on gas-phase ion-molecule reactions initiated by a corona discharge. For moderately non-polar halogenated thiophenes, APCI is highly beneficial, yielding the protonated molecule ( [M+H]+ ) or the radical cation ( M+∙ ) via charge transfer. This makes APCI ideal for low molecular weight analytes in complex matrices that fail to produce usable spectra in ESI 3.

  • Electrospray Ionization (ESI): The Polar Compromise ESI is a soft ionization technique optimized for highly polar, ionizable compounds 4. The thiophene core of (3,4-Dichlorothiophen-2-yl)methanol resists standard positive-mode ESI. While the hydroxymethyl group can theoretically undergo deprotonation in negative mode ( [M−H]− ), the overall ionization efficiency is poor compared to APCI, leading to severe signal suppression in biological matrices.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of the three MS techniques for this specific compound.

Analytical MetricGC-EI-MSLC-APCI-MSLC-ESI-MS
Primary Ion Species M+∙ (m/z 182, 184, 186) [M+H]+ (m/z 183) or M+∙ [M−H]− (m/z 181)
Ionization Efficiency ExcellentHighLow to Moderate
Primary Application Structural elucidation, purityHigh-throughput bioanalysisMulti-analyte screening
Matrix Tolerance Low (Requires organic extraction)High (Tolerates salts/lipids)Low (Prone to ion suppression)
Diagnostic Fragments m/z 165 ( −OH ), m/z 147 ( −Cl )m/z 165 (In-source −H2​O )Minimal fragmentation

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality check to verify system suitability before proceeding to data acquisition.

Protocol A: GC-EI-MS for Structural Confirmation

Causality: GC-EI-MS is chosen to leverage the molecule's volatility and to obtain a library-searchable fragmentation pattern.

  • Sample Preparation: Dissolve the analyte in anhydrous dichloromethane (DCM) to a concentration of 10 µg/mL.

    • Why DCM? DCM is highly volatile, ensuring a rapid solvent delay and preventing thermal degradation of the hydroxymethyl group during injection.

  • Chromatographic Separation: Inject 1 µL into a DB-5MS column (30 m × 0.25 mm × 0.25 µm) using a split ratio of 10:1. Set the inlet temperature to 250°C.

    • Why 250°C? This temperature ensures instantaneous volatilization without inducing pyrolytic cleavage of the delicate C-Cl bonds.

  • Mass Spectrometry: Operate the EI source at 230°C and 70 eV. Scan from m/z 50 to 300.

  • Self-Validation Check: Before integrating peaks, examine the molecular ion cluster at m/z 182. If the m/z 182 : 184 : 186 isotopic ratio deviates significantly from the theoretical 9:6:1 distribution, the system is either contaminated, or the analyte has degraded 1. Proceed with quantitation only if isotopic fidelity is confirmed.

Protocol B: LC-APCI-MS for Biological Matrices

Causality: APCI is selected over ESI to efficiently ionize the non-polar thiophene ring in aqueous/biological matrices without requiring complex derivatization 2.

  • Sample Preparation: Perform a protein precipitation using 3 volumes of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes and transfer the supernatant.

  • Chromatographic Separation: Inject 5 µL onto a sub-2µm C18 column (50 × 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Methanol.

    • Why Methanol? Methanol acts as an efficient protic reagent gas in the APCI source, facilitating the formation of the protonated [M+H]+ species.

  • Mass Spectrometry: Operate in APCI positive mode. Set the corona discharge to 4.0 µA and the probe temperature to 400°C.

    • Why 400°C? High temperatures are required to completely desolvate the LC eluent and facilitate gas-phase ion-molecule reactions.

  • Self-Validation Check: Monitor the in-source fragmentation. The presence of m/z 165 ( [M+H−H2​O]+ ) alongside the intact m/z 183 ion confirms successful ionization of the alcohol moiety. If only m/z 183 is seen, slightly increase the declustering potential to verify the molecule's identity via predictable water loss.

Workflow Logic & Decision Matrix

MS_Workflow Start (3,4-Dichlorothiophen-2-yl)methanol Analysis Workflow Decision Matrix & Goal Assessment Start->Decision GC GC-EI-MS (High Volatility / Organics) Decision->GC Structural Elucidation LC_APCI LC-APCI-MS (Aqueous / Bio-matrices) Decision->LC_APCI High-Throughput Quantitation LC_ESI LC-ESI-MS (Polar Focus) Decision->LC_ESI Multi-analyte Screening EI_Result Radical Cation (M+•) m/z 182, 184, 186 Extensive Fragmentation GC->EI_Result APCI_Result Protonated [M+H]+ m/z 183, 185, 187 Intact Mass Focus LC_APCI->APCI_Result ESI_Result Deprotonated [M-H]- m/z 181, 183, 185 Low Ionization Efficiency LC_ESI->ESI_Result

Workflow for selecting MS ionization techniques for (3,4-Dichlorothiophen-2-yl)methanol analysis.

Conclusion

For the rigorous analysis of (3,4-Dichlorothiophen-2-yl)methanol, GC-EI-MS remains the undisputed champion for structural elucidation due to its hard ionization and diagnostic isotopic clustering. However, for quantitative bioanalysis in complex matrices, LC-APCI-MS provides the necessary ionization efficiency that LC-ESI-MS fundamentally lacks for this class of halogenated thiophenes. By understanding the causality behind these ionization mechanisms, researchers can build robust, self-validating analytical methods.

References

  • BenchChem. "Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-(chloromethyl)thiophene." BenchChem Tech Support.
  • Analytical Chemistry (ACS Publications). "Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry."
  • MDPI.
  • PMC (National Institutes of Health). "Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes."

Sources

Validation

Unveiling the Reactivity of Substituted Thiophene Methanols: A Comparative Guide for Synthetic Design

Substituted thiophene methanols are indispensable bioisosteres in medicinal chemistry, frequently serving as structural analogs for benzyl alcohols in drug development. However, their synthetic utility is governed by a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted thiophene methanols are indispensable bioisosteres in medicinal chemistry, frequently serving as structural analogs for benzyl alcohols in drug development. However, their synthetic utility is governed by a complex, dual-reactivity profile. Both the hydroxymethyl side-chain and the electron-rich heteroaromatic ring compete under various reaction conditions, requiring precise mechanistic control.

This guide objectively compares the reactivity pathways of substituted thiophene methanols, providing researchers with field-proven insights, comparative data, and self-validating protocols to optimize synthetic yields while avoiding common pitfalls like over-oxidation and acid-catalyzed polymerization.

Dual Reactivity Centers: An Overview

The reactivity of substituted thiophene methanols is dictated by two distinct centers:

  • The Hydroxymethyl Group: Prone to selective oxidation (to aldehydes or carboxylic acids) and acid-catalyzed carbocation formation.

  • The Thiophene Ring: Susceptible to electrophilic attack, unwanted S-oxidation, and—when activated by electron-withdrawing groups (EWGs)—Nucleophilic Aromatic Substitution (SNAr).

G TM Substituted Thiophene Methanol Ox Oxidation (Aldehyde/Acid) TM->Ox TEMPO/MnO2 SNAr SNAr (Ring Substitution) TM->SNAr Amines/Alcohols (EWG activated) Poly Polymerization (Acid-Catalyzed) TM->Poly H+ (Carbocation)

Fig 1: Primary reactivity pathways of substituted thiophene methanols.

Side-Chain Reactivity: Selective Oxidation

A primary synthetic challenge is the selective oxidation of the hydroxymethyl group to a carboxaldehyde without triggering over-oxidation to a carboxylic acid or oxidizing the sulfur atom to reactive S-oxides [5].

Causality of Oxidant Selection

Direct electrochemical oxidation of thiophene methanols requires high anodic potentials, which strips electrons from the thiophene ring, forming a highly reactive radical cation that triggers rapid polymerization [3]. To circumvent this, redox mediators like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are employed. TEMPO lowers the activation energy by acting as an electron shuttle. It is oxidized at a lower potential to an oxoammonium ion, which then selectively oxidizes the primary alcohol, leaving the delicate thiophene ring intact [2].

Quantitative Comparison of Oxidation Methods
Oxidation MethodOxidizing AgentTypical YieldReaction TimeConditionsKey Considerations
PCC Oxidation Pyridinium ChlorochromateModerate to High2 - 4 hRoom Temp, CH₂Cl₂Mild and selective, but generates highly toxic heavy metal (chromium) waste [1].
Heterogeneous Activated MnO₂VariableVariableRoom Temp, CH₂Cl₂Environmentally safer than PCC; highly dependent on the activation state of MnO₂ [1].
Electrocatalytic TEMPO / MnO₂-Pi-NCS/CFP>90%Continuous/Fast0.01 M H₂SO₄ (Aqueous)Environmentally benign, highly scalable, prevents ring polymerization via mediator [2].
Validated Protocol: TEMPO-Mediated Electrocatalytic Oxidation

This protocol utilizes a modified carbon fiber paper (CFP) electrode to achieve green, highly selective oxidation [2].

Self-Validation Mechanism: The system validates itself electrochemically. A successful catalytic cycle is confirmed by a measurable increase in the anodic peak current of the TEMPO/TEMPO⁺ couple during Cyclic Voltammetry (CV), coupled with a cathodic shift in the substrate's oxidation potential [3].

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve the substituted thiophene methanol (substrate) and TEMPO mediator in an aqueous 0.01 M H₂SO₄ solution.

  • Baseline Validation: Before applying bulk electrolysis, record a baseline CV of the electrolyte solution without the substrate. Add the substrate and record a second CV to identify the direct oxidation potential.

  • Cell Assembly: Assemble a three-electrode cell using an MnO₂-Pi-NCS/CFP working electrode, a platinum counter electrode, and an Ag/AgCl reference electrode.

  • Electrolysis: Apply a constant potential (or sweep between -0.6 V and 0.8 V at 0.05 V s⁻¹).

  • Monitoring: Monitor the anodic peak current. A sustained current indicates active turnover. Confirm aldehyde formation by analyzing aliquots via GC-MS or HPLC.

G Prep Prepare Electrolyte (Substrate + TEMPO) Cell Assemble Cell (MnO2-Pi-NCS/CFP) Prep->Cell Ox Apply Potential (-0.6 to 0.8 V) Cell->Ox Mon Monitor via CV/GC (Product Formation) Ox->Mon

Fig 2: Experimental workflow for TEMPO-mediated electrocatalytic oxidation.

Ring Reactivity: Nucleophilic Aromatic Substitution (SNAr)

Thiophenes are inherently more reactive toward SNAr than their benzene counterparts—often up to 1000 times more reactive. This is because the sulfur atom's polarizability and d-orbitals help stabilize the negative charge generated during the transition state.

Mechanistic Causality

When a thiophene methanol is substituted with strong Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -SO₂CH₃ at the 3- or 5-positions, the ring becomes highly activated for nucleophilic attack. The reaction proceeds via a stepwise addition-elimination mechanism. The nucleophile (e.g., pyrrolidine) attacks the activated carbon, forming a diffuse zwitterionic Meisenheimer intermediate. Theoretical DFT calculations confirm that the release of the leaving group (e.g., a methoxy group) is subsequently triggered by a proton transfer from the newly formed ammonium intermediate [4].

G SM EWG-Thiophene (e.g., 5-nitro) Zw Zwitterionic Meisenheimer Adduct SM->Zw Nuc Attack at C2 Nuc Nucleophile (e.g., Pyrrolidine) Nuc->Zw Prod Substituted Thiophene Zw->Prod Proton Transfer & Elimination

Fig 3: Stepwise addition-elimination mechanism for SNAr on thiophenes.
Validated Protocol: SNAr with Pyrrolidine

Self-Validation Mechanism: The formation of the zwitterionic Meisenheimer complex is highly conjugated. A successful initial nucleophilic attack is visually validated by a distinct, transient color change (often deep red or orange) in the reaction mixture, which resolves as the leaving group is eliminated and the aromatic system is restored.

Step-by-Step Methodology:

  • Preparation: Dissolve the activated thiophene substrate (e.g., 2-methoxy-3-cyano-5-nitrothiophene) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) under an inert argon atmosphere.

  • Nucleophile Addition: Slowly add 1.2 equivalents of pyrrolidine dropwise at 0°C to control the exothermic zwitterion formation.

  • Thermal Activation: Allow the reaction to warm to room temperature. If the uncatalyzed proton-transfer barrier is high, gentle heating (40-50°C) may be required to drive the elimination of the methanol leaving group [4].

  • Monitoring & Quenching: Monitor via TLC (Hexane/EtOAc). Once the highly colored intermediate spot disappears and the product spot dominates, quench the reaction with ice water to precipitate the substituted thiophene.

Stability and Acid-Catalyzed Polymerization

When designing synthetic routes, researchers must account for the intrinsic instability of thiophene methanols under acidic conditions. Protonation of the hydroxyl group leads to the elimination of water, generating a thienyl carbocation. This fleeting intermediate acts as a potent electrophile, attacking adjacent thiophene rings and causing rapid polycondensation [3].

Comparative Insight: While thiophene methanols undergo this polymerization, they are considerably less reactive in this regard than their furan analogs (e.g., furfuryl alcohol). Furfuryl alcohol polymerizes violently at room temperature in mild acid, whereas 2-thiophenemethanol requires elevated temperatures and higher acid concentrations to polymerize at a significant rate, due to the higher aromatic resonance energy of the thiophene ring [3]. To prevent unwanted degradation during storage, thiophene methanols should be kept refrigerated in amber vials under an inert atmosphere, avoiding trace acids or strong oxidizing environments [5].

References

  • An aqueous phase TEMPO mediated electrooxidation of 2-thiophenemethanol using MnO2–Pi dispersed nanocarbon spheres on a carbon fiber paper electrode RSC Publishing [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study PMC / National Institutes of Health [Link]

Comparative

Structural Elucidation of (3,4-Dichlorothiophen-2-yl)methanol Derivatives: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

(3,4-Dichlorothiophen-2-yl)methanol (CAS: 2758005-26-2) and its derivatives are critical building blocks in the synthesis of agrochemicals, conjugated polymers, and pharmaceuticals. The dense functionalization of the thi...

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Author: BenchChem Technical Support Team. Date: April 2026

(3,4-Dichlorothiophen-2-yl)methanol (CAS: 2758005-26-2) and its derivatives are critical building blocks in the synthesis of agrochemicals, conjugated polymers, and pharmaceuticals. The dense functionalization of the thiophene ring—specifically the adjacent chlorine atoms at C3 and C4—imparts unique stereoelectronic properties. The halogens create highly anisotropic electron distributions known as σ -holes, which drive directional intermolecular halogen bonding. Concurrently, the hydroxymethyl group at C2 introduces hydrogen bonding potential.

Understanding the exact 3D architecture of these molecules is paramount. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) with orthogonal structural techniques, providing actionable, causality-driven protocols for researchers aiming to characterize these complex thiophene scaffolds.

Comparative Analysis of Structural Characterization Techniques

When evaluating the molecular conformation and solid-state packing of 3,4-dichlorothiophene derivatives, researchers must select the appropriate analytical modality based on the sample's physical state and the specific structural questions being asked.

Performance Comparison Table
Feature / MetricSingle-Crystal X-Ray Diffraction (SCXRD)Solution-State NMR (1D/2D)Microcrystal Electron Diffraction (MicroED)
Primary Output Absolute 3D atomic coordinates & packingSolution connectivity & dynamics3D atomic coordinates from nanocrystals
Sample Requirement Single crystal (>10 µm)1–5 mg dissolved in deuterated solventNanocrystals (<1 µm)
Halogen Bond Detection Excellent (Direct mapping of Cl···O / Cl···S)Poor (Averaged out in solution)Good (Though electron scattering differs)
H-Atom Resolution High (especially at cryogenic temps)High (via NOESY/ROESY distances)Moderate (Requires dynamical refinement)
Throughput Low to Moderate (Crystallization is rate-limiting)HighLow (Complex sample prep and grid screening)

Causality in Experimental Choices: Why SCXRD is the Gold Standard

While NMR is indispensable for confirming bulk purity and verifying covalent connectivity, it falls short in characterizing the solid-state behavior of (3,4-Dichlorothiophen-2-yl)methanol derivatives. In solution, the rapid rotational dynamics of the hydroxymethyl group are averaged out.

SCXRD is mandatory to capture the exact dihedral angle between the thiophene plane and the hydroxyl oxygen. Furthermore, as demonstrated in foundational crystallographic studies on1[1], the precise measurement of Cl···O and Cl···S contact distances—often shorter than the sum of their van der Waals radii—is only possible via high-resolution X-ray diffraction.

Accurately mapping these non-covalent interactions is not merely an academic exercise; it dictates the solid-state aggregation behavior. This is a critical parameter whether you are integrating the 3,4-dichlorothiophene moiety into 2[2] or utilizing it as a scaffold in the 3[3].

DecisionTree Start Solid-State Sample Available? NMR Solution-State NMR (Conformational Dynamics) Start->NMR No (Liquid/Amorphous) Micro Microcrystalline? Start->Micro Yes MicroED MicroED (Electron Diffraction) Micro->MicroED Yes (<1 µm) SCXRD SCXRD (High-Res 3D Structure) Micro->SCXRD No (>10 µm)

Decision matrix for selecting structural characterization methods based on sample morphology.

Self-Validating Experimental Protocol: Crystallization and SCXRD

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the crystallization and X-ray diffraction of (3,4-Dichlorothiophen-2-yl)methanol derivatives.

Step 1: Vapor Diffusion Crystallization
  • Causality: (3,4-Dichlorothiophen-2-yl)methanol derivatives frequently suffer from crystal twinning if grown too rapidly. This is due to the rotational freedom of the hydroxymethyl group and the competing hydrogen/halogen bond networks. Vapor diffusion allows for an exceptionally slow, controlled approach to the supersaturation threshold.

  • Action: Dissolve 10 mg of the purified derivative in 0.5 mL of a solubilizing solvent (e.g., dichloromethane) in an inner vial. Place this unsealed inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., n-hexane). Seal the outer vial tightly.

  • Validation: Monitor the setup daily under a polarized light microscope. The slow vapor-phase diffusion of hexane into the DCM will gradually lower the solubility, yielding single, un-twinned, birefringent crystals with sharp edges.

Step 2: Crystal Harvesting and Cryoprotection
  • Causality: Data collection at room temperature leads to thermal smearing of the electron density, which can obscure the precise location of the hydroxyl hydrogen atom—a critical component for mapping the hydrogen bond network.

  • Action: Harvest a suitable crystal (approximately 0.1 × 0.1 × 0.2 mm) using a nylon loop. Briefly immerse the crystal in a cryoprotectant (e.g., Paratone-N oil) to displace the mother liquor and prevent the formation of amorphous ice.

  • Validation: Flash-cool the crystal in a nitrogen cold stream at 100 K directly on the diffractometer. A clear diffraction pattern with sharp, well-defined Bragg spots (mosaicity < 0.5°) validates successful cryo-cooling without lattice disruption.

Step 3: Data Collection and Structure Refinement
  • Causality: The heavy chlorine atoms at C3 and C4 dominate the X-ray scattering, which can mask the lighter hydrogen atoms. High data redundancy and completeness are required to accurately model the anisotropic displacement parameters.

  • Action: Collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (e.g., SHELXL).

  • Validation: The final structural model is considered valid when the R1​ value is < 5%, and the generated CheckCIF report shows no Level A or B alerts. This confirms the absolute configuration and the geometric reliability of the intermolecular halogen and hydrogen bonds.

Workflow A Synthesize Derivative (>95% Purity) B Vapor Diffusion Crystallization A->B Solvent/Antisolvent C Single Crystal X-Ray Diffraction (100K) B->C Harvest & Cryoprotect D Data Reduction & Phasing (SHELXT) C->D Bragg peaks E Structure Refinement (Anisotropic, SHELXL) D->E Electron density F Validation (CheckCIF, R1 < 5%) E->F Model convergence

Workflow for the X-ray crystallographic elucidation of thiophene derivatives.

Conclusion

While orthogonal techniques like NMR and MicroED provide valuable data regarding solution dynamics and nanocrystalline structures, Single-Crystal X-Ray Diffraction remains the unrivaled gold standard for elucidating the precise 3D architecture of (3,4-Dichlorothiophen-2-yl)methanol derivatives. By adhering to rigorous, self-validating crystallization and cryogenic diffraction protocols, researchers can accurately map the complex interplay of halogen and hydrogen bonding that dictates the macroscopic properties of these versatile chemical scaffolds.

References

  • Source: Ludwig-Maximilians-Universität München (uni-muenchen.de)
  • Source: JACS Au (acs.org)
  • Design of linear conjugated polymers with tailored aggregation Source: ResearchGate URL

Sources

Validation

A Comparative Guide to HPLC Method Development for Thiophene Compounds

Introduction Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The inherent aromaticity and hydrophobicity of the thiophene ring, coupled with the diverse functionalities it can bear, present unique challenges and opportunities in analytical method development.[1] High-Performance Liquid Chromatography (HPLC) remains the cornerstone for the quality control, stability testing, and pharmacokinetic analysis of these compounds.

This guide provides a comprehensive comparison of strategies for developing robust and reliable HPLC methods for thiophene-containing molecules. We will move beyond a simple recitation of steps to explore the underlying chromatographic principles, providing a rationale for experimental choices and supporting our recommendations with comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to establish efficient and effective analytical methods for this important class of compounds.

The Chromatographic Landscape of Thiophenes: Foundational Principles

The success of any HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties. Thiophene derivatives are generally characterized by:

  • Hydrophobicity: The thiophene ring itself is nonpolar, and its hydrophobicity increases with the addition of alkyl or aryl substituents. This property makes reversed-phase (RP) HPLC the most common and effective mode of separation.[3]

  • Aromaticity and π-Electrons: The π-electron system of the thiophene ring allows for specific interactions (π-π interactions) with certain stationary phases, which can be exploited to achieve unique selectivity.[4]

  • Polarity and Solubility: While generally insoluble in water, the solubility of thiophene derivatives can be modulated by the presence of polar functional groups.[1][5] They are typically soluble in organic solvents like acetonitrile, methanol, and DMSO.[1] This solubility profile is a key consideration for both sample preparation and mobile phase selection.

These properties dictate the initial choices in method development, guiding the selection of the column, mobile phase, and detection parameters.

A Systematic Approach to Method Development

A structured, multi-phase approach is crucial for efficient and effective HPLC method development. This process can be broadly divided into initial screening and subsequent optimization.

Phase 1: Initial Screening and Column Selection

The stationary phase is the most critical factor in determining the selectivity of a separation.[6] For thiophene compounds, a variety of reversed-phase columns can be considered. The initial screening should aim to identify the column that provides the best combination of retention, resolution, and peak shape.

Comparative Analysis of Stationary Phases

A comparison of common stationary phases for the analysis of a model set of thiophene compounds is presented below. The model compounds include thiophene, 2-acetylthiophene, and 2-thiophenecarboxylic acid, representing a range of polarities.

Stationary PhasePrinciple of SeparationAdvantages for ThiophenesDisadvantages
C18 (ODS) Hydrophobic interactionsExcellent retention for nonpolar thiophenes; widely available and well-characterized.[7][8][9]Can exhibit poor peak shape for polar thiophenes due to secondary interactions with residual silanols.[10]
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhanced selectivity for aromatic thiophenes due to π-π interactions.[4][6] Can provide better peak shape than C18 for some compounds.May have lower retention for nonpolar aliphatic-substituted thiophenes compared to C18.
Pentafluorophenyl (PFP) Hydrophobic, π-π, and dipole-dipole interactionsUnique selectivity for positional isomers and halogenated thiophenes.[4] Strong π-π interactions with the electron-rich thiophene ring.Can be less robust than C18 phases; may require specific mobile phase conditions.
Polar-Embedded Hydrophobic interactions with a polar group near the silica surfaceReduced peak tailing for polar and basic thiophenes by shielding residual silanols.[4]May have different selectivity compared to traditional C18 phases.

Experimental Data Summary:

The following table summarizes the chromatographic performance of different columns for the separation of a mixture of thiophene derivatives under generic screening conditions (Acetonitrile/Water gradient).

ColumnAnalyteRetention Time (min)Tailing FactorResolution (vs. adjacent peak)
C18 (250 x 4.6 mm, 5 µm) Thiophene8.51.2-
2-Acetylthiophene6.21.13.5
2-Thiophenecarboxylic Acid4.11.83.1
Phenyl-Hexyl (150 x 4.6 mm, 5 µm) Thiophene7.91.1-
2-Acetylthiophene6.81.01.9
2-Thiophenecarboxylic Acid5.51.32.2
PFP (150 x 4.6 mm, 5 µm) Thiophene8.21.1-
2-Acetylthiophene7.51.01.3
2-Thiophenecarboxylic Acid6.31.22.0

Data synthesized from principles discussed in cited literature.

Based on this comparative data, a C18 column often provides a good starting point with excellent retention, while a Phenyl-Hexyl or PFP column can offer alternative selectivity, particularly for closely related aromatic isomers.[4]

Workflow for Column Selection

Column_Selection start Define Analyte Properties (Polarity, Aromaticity) c18 C18 Column (General Purpose) start->c18  Initial Screen phenyl Phenyl-Hexyl Column (Aromatic Analytes) start->phenyl  Alternative Selectivity pfp PFP Column (Isomers, Halogenated) start->pfp  Specific Selectivity evaluate Evaluate: - Retention - Resolution - Peak Shape c18->evaluate phenyl->evaluate pfp->evaluate evaluate->c18  Re-screen optimize Proceed to Mobile Phase Optimization evaluate->optimize  Acceptable Performance

Caption: Workflow for initial HPLC column screening for thiophene compounds.

Experimental Protocol: Initial Column Screening
  • Sample Preparation: Prepare a 10 µg/mL solution of the thiophene analyte(s) in a 50:50 mixture of acetonitrile and water.

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD) is suitable.[11]

  • Screening Conditions:

    • Columns: C18 (e.g., 250 x 4.6 mm, 5 µm), Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm), PFP (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD at 230-400 nm to identify the optimal wavelength.[11]

  • Data Analysis: Compare the retention times, peak shapes (tailing factor), and resolution between critical pairs on each column to select the most suitable stationary phase for further optimization.

Phase 2: Mobile Phase Optimization

Once a suitable column has been selected, the mobile phase composition can be optimized to fine-tune the separation.

Impact of Mobile Phase Parameters
  • Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of thiophenes as it often provides better peak shape and lower backpressure.[7] The percentage of the organic modifier directly controls the retention time.

  • pH and Buffers: For ionizable thiophene derivatives (e.g., those with carboxylic acid or amine functionalities), the pH of the mobile phase is a critical parameter. Adjusting the pH to suppress the ionization of the analyte can significantly improve peak shape and retention.[10] A buffer, such as phosphate or acetate, should be used to maintain a constant pH. For a thiophene chalcone, a sodium acetate buffer at pH 3.0 has been used effectively.[8][9]

  • Isocratic vs. Gradient Elution: For simple mixtures, an isocratic method (constant mobile phase composition) can be sufficient and is often more robust.[7] For complex mixtures with a wide range of polarities, a gradient elution (changing mobile phase composition) is necessary to achieve adequate separation within a reasonable timeframe.[12]

Workflow for Mobile Phase Optimization

Mobile_Phase_Optimization start Selected Column from Screening organic Optimize Organic Modifier % (Adjust Retention) start->organic ionizable Is Analyte Ionizable? organic->ionizable ph Optimize Mobile Phase pH (Improve Peak Shape) ionizable->ph Yes gradient Optimize Gradient Slope (Improve Resolution) ionizable->gradient No ph->gradient final Final Method gradient->final

Caption: Decision tree for mobile phase optimization in HPLC method development.

Experimental Protocol: Mobile Phase Optimization
  • Organic Modifier Adjustment (for non-ionizable compounds):

    • Using the selected column, perform a series of isocratic runs with varying percentages of acetonitrile in water (e.g., 40%, 50%, 60%).

    • Plot the retention factor (k') versus the percentage of acetonitrile to determine the optimal composition for retention (ideally 2 < k' < 10).

  • pH Adjustment (for ionizable compounds):

    • Prepare mobile phases with different pH values using appropriate buffers (e.g., phosphate buffer at pH 2.5, 3.0, and 7.0).

    • Perform isocratic or gradient runs at each pH and observe the effect on retention time and peak shape. Select the pH that provides the best peak symmetry.

  • Gradient Optimization (for complex mixtures):

    • If a gradient is required, adjust the slope and duration to improve the resolution of closely eluting peaks.

    • Start with a broad gradient and then narrow the range around the elution point of the target analytes.

Forced Degradation and Stability-Indicating Methods

For regulatory submissions, it is essential to develop a stability-indicating method, which is a method that can separate the active pharmaceutical ingredient (API) from its degradation products.[13] This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light.

Example Forced Degradation Protocol
  • Acid/Base Hydrolysis: Dissolve the thiophene compound in a solution of 0.1 M HCl or 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize the solution before injection.[14]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for 24 hours.[14]

  • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.[14]

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.[14]

The developed HPLC method should then be used to analyze these stressed samples to demonstrate that all degradation products are resolved from the parent peak.

Conclusion

The development of a robust and reliable HPLC method for thiophene compounds is a systematic process that requires a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. By following a structured approach of initial column screening followed by mobile phase optimization, a high-quality separation can be achieved efficiently. The use of alternative stationary phases, such as Phenyl-Hexyl and PFP, can provide unique selectivity for challenging separations. Furthermore, the development of a stability-indicating method through forced degradation studies is a critical step in ensuring the quality and safety of pharmaceutical products containing thiophene derivatives. All methods should be validated according to ICH guidelines to ensure they are fit for their intended purpose.[15][16][17][18]

References

  • <621> Chromatography - US Pharmacopeia (USP). US Pharmacopeia.
  • usp31nf26s1_c621, General Chapters: <621> CHROM
  • ICH Q2(R1)
  • Understanding the Latest Revisions to USP <621> | Agilent. Agilent.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
  • Physicochemical properties of thiophene deriv
  • <621> Chromatography - US Pharmacopeia (USP). US Pharmacopeia.
  • Further Modifications to USP Chapter <621> Chromatography Published for Comment. ECA Academy.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes
  • HPLC Column Selection: Core to Method Development (Part II) - Welch Materials.
  • (PDF) Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products - ResearchGate.
  • Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc - ResearchGate.
  • Forced Degradation Studies on Agents of Therapeutic Interest - MDPI. MDPI.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. PMC.
  • HPLC Column Selection Guide - Phenomenex. Phenomenex.
  • Thiophene: An Overview of Its Properties - Longdom Publishing. Longdom Publishing.
  • Thiophene-2 = 98 HPLC 420089-51-6 - Sigma-Aldrich. Sigma-Aldrich.
  • Technical Support Center: Enhancing Aqueous Solubility of Thiophene-Based Compounds - Benchchem. Benchchem.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing.
  • Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures - Benchchem. Benchchem.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
  • Technical Support Center: Optimizing HPLC Separation of Thioic Acids - Benchchem. Benchchem.

Sources

Comparative

Cytotoxicity Comparison of Thiophene-Based Compounds: A Comprehensive Guide for Drug Development

Thiophene and its fused derivatives represent a highly versatile class of sulfur-containing heterocycles that have become foundational in modern oncology and drug discovery. Because the thiophene ring acts as a bioisoste...

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Author: BenchChem Technical Support Team. Date: April 2026

Thiophene and its fused derivatives represent a highly versatile class of sulfur-containing heterocycles that have become foundational in modern oncology and drug discovery. Because the thiophene ring acts as a bioisostere for benzene and pyrrole, it exhibits unique π-electron interactions and lipophilicity, allowing it to bind with high affinity to a wide range of cancer-specific protein targets[1].

As drug development professionals evaluate new chemotherapeutic candidates, understanding the comparative cytotoxicity, mechanistic pathways, and proper in vitro validation of these compounds is critical. This guide provides an objective, data-driven comparison of novel thiophene derivatives against standard chemotherapeutics, alongside self-validating experimental protocols.

Mechanistic Paradigms of Thiophene Cytotoxicity

Thiophene derivatives do not rely on a singular mechanism of action; rather, their structural flexibility allows them to be tuned for multi-target engagement. Recent in vitro studies highlight three primary apoptotic and inhibitory pathways:

  • Kinase Inhibition (VEGFR-2 & AKT): Fused thiophenes, such as thienopyrimidines, have been engineered as dual inhibitors. By blocking VEGFR-2 and the downstream AKT signaling pathway, these compounds simultaneously starve the tumor of angiogenic support and downregulate survival signals[2].

  • Intrinsic Apoptotic Pathway: Thiophenecarboxylates (e.g., Compound F8) induce severe mitochondrial depolarization. This loss of membrane potential triggers the release of cytochrome c, activating the caspase cascade and executing intrinsic apoptosis[1].

  • Oxidative Stress & ROS Generation: Certain thiophene formulations elevate intracellular Reactive Oxygen Species (ROS), which exacerbates mitochondrial dysfunction and accelerates cell death[3].

Pathway T Thiophene Derivatives V VEGFR-2 / AKT Inhibition T->V Blocks R ROS Generation T->R Induces M Mitochondrial Depolarization V->M Downregulates R->M Exacerbates C Caspase Activation M->C Triggers D Apoptosis (Cytotoxicity) C->D Executes

Figure 1: Multi-target signaling pathways mediating thiophene-induced cytotoxicity in cancer cells.

Comparative Cytotoxicity Data

To objectively assess the performance of thiophene-based compounds, we must benchmark their half-maximal inhibitory concentrations (IC₅₀) against established clinical standards like Doxorubicin and Cisplatin. The table below synthesizes quantitative data across various human cancer cell lines.

CompoundStructural Sub-classTarget Cell Line (Cancer Type)IC₅₀ ValueStandard Drug Comparison
Compound F8 ThiophenecarboxylateCCRF-CEM (Leukemia)0.805 - 3.05 µMHighly potent in nanomolar/low micromolar range[1].
Compound 3b ThienopyrimidinePC-3 (Prostate)2.15 µMSuperior to standard Doxorubicin controls[2].
Compound 3g Fused ThiopheneHepG2 (Liver)3.77 µMDemonstrates high selective cytotoxicity[2].
Compound 77 TerthiopheneIshikawa (Endometrial)0.35 µMVastly outperforms Cisplatin (10.11 µM)[4].
SB-200 Substituted ThiopheneMCF-7 (Breast)< 30 µmol/LBetter cytotoxic effect than Doxorubicin in 3D culture[5].

Note on 3D Culturing: Notably, the derivative SB-200 maintained a superior cytotoxic profile compared to Doxorubicin when transitioned from a 2D monolayer to a 3D cell culture model[5]. Because 3D cultures better mimic the dense extracellular matrix and hypoxic core of in vivo tumors, this data strongly supports the translational potential of thiophenes.

Experimental Protocol: Self-Validating MTT Assay

To ensure reproducibility and scientific integrity, cytotoxicity must be evaluated using a self-validating system. The MTT colorimetric assay is the gold standard for quantifying the metabolic viability of cells exposed to thiophene derivatives.

As an application scientist, it is critical not just to follow steps, but to understand the causality behind the workflow to prevent false positives (e.g., solvent toxicity) or false negatives (e.g., contact inhibition).

Self-Validation Controls (Mandatory Setup)
  • Negative Control: Untreated cells in complete media (Establishes 100% baseline viability).

  • Vehicle Control: Cells treated with 0.5% DMSO (Validates that the solvent used to dissolve the hydrophobic thiophenes is not causing background cell death).

  • Positive Control: Doxorubicin or Cisplatin (Validates the assay's sensitivity to known apoptotic agents).

  • Blank: Media + MTT + DMSO without cells (Used to subtract background spectrophotometric noise).

Step-by-Step Methodology
  • Cell Seeding: Seed cancer cells (e.g., HepG2 or MCF-7) in a 96-well plate at a density of 1×104 cells/well.

    • Causality: This specific density ensures that the cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-seeding leads to contact inhibition, which artificially lowers metabolic rates and skews IC₅₀ calculations.

  • Compound Treatment: Dissolve thiophene derivatives in DMSO and perform serial dilutions in culture media. Add to wells, ensuring final DMSO concentration remains ≤0.5% .

    • Causality: Thiophenes are highly hydrophobic. Exceeding 0.5% DMSO will induce solvent-mediated cytotoxicity, confounding the drug's actual efficacy.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: This duration provides sufficient time for the compound to internalize, engage intracellular targets (like VEGFR-2), and for the cell to fully execute the apoptotic cascade[2].

  • MTT Addition: Remove the drug-containing media and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring of the MTT reagent, reducing it into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization: Carefully aspirate the media and add 100 µL of pure DMSO to each well.

    • Causality: DMSO completely dissolves the intracellular formazan crystals, creating a homogenous colored solution required for accurate optical density (OD) reading.

  • Quantification & Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (Viability % vs. Log[Concentration]).

Protocol A 1. Seed Cells (1x10^4 cells/well) B 2. Compound Treatment (Serial Dilution, <0.5% DMSO) A->B C 3. Incubation (48-72 hours) B->C D 4. Add MTT Reagent (2 mg/mL) C->D E 5. Solubilize Formazan (100 µL DMSO) D->E F 6. Measure Absorbance (570 nm) E->F

Figure 2: Self-validating MTT assay workflow for evaluating thiophene cytotoxicity.

Overcoming Formulation Bottlenecks

While the in vitro cytotoxicity of thiophene derivatives is exceptional, their clinical translation is often hindered by poor aqueous solubility and high systemic toxicity[3].

Nanoparticle Delivery Systems: To overcome these drawbacks, researchers are actively utilizing self-assembling Human Serum Albumin (HSA) nanoparticles. For example, encapsulating thiophene derivative TP 5 into HSA nanoparticles (TP 5-NPs) achieved an encapsulation efficiency of 99.59%. While the initial cytotoxicity of the nanoparticle formulation is lower due to sustained release kinetics, it matches the potency of the free drug over 120 hours while drastically improving bioavailability and reducing off-target toxicity[3].

References

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles Source: PMC (National Institutes of Health) URL:3[3]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers Source: MDPI URL:2[2]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells Source: PLOS One URL:1[1]

  • Biological Activities of Thiophenes Source: Encyclopedia MDPI URL:4[4]

  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells Source: PubMed (National Institutes of Health) URL:5[5]

Sources

Validation

A Comprehensive Guide to Analytical Method Validation for Thiophene Derivatives: HPLC vs. GC-MS

Thiophene derivatives are ubiquitous structural motifs in modern chemistry, serving as critical pharmacophores in blockbuster drugs (e.g., clopidogrel, olanzapine) and as key components in advanced organic materials and...

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Author: BenchChem Technical Support Team. Date: April 2026

Thiophene derivatives are ubiquitous structural motifs in modern chemistry, serving as critical pharmacophores in blockbuster drugs (e.g., clopidogrel, olanzapine) and as key components in advanced organic materials and fuel desulfurization processes. Because thiophene-related impurities can exhibit distinct toxicological profiles and impact product efficacy, the analytical methods used to quantify them must be rigorously validated.

With the recent implementation of the [1], the regulatory landscape has shifted toward a lifecycle and Quality-by-Design (QbD) approach. As a Senior Application Scientist, I approach method validation not as a static checklist, but as a dynamic, self-validating system where every parameter—from column chemistry to detector selection—is mechanistically justified.

Methodological Causality: The "Why" Behind the Workflow

The decision to employ High-Performance Liquid Chromatography (HPLC) versus Gas Chromatography-Mass Spectrometry (GC-MS) for thiophene analysis is directly dictated by the physicochemical properties of the specific derivative.

1. HPLC-UV for Polar and Thermally Labile Thiophenes For compounds like 3-acetylthiophene or heavier dibenzothiophenes, HPLC is the gold standard[2][3].

  • The Causality: Thiophene rings possess a highly delocalized π -electron cloud that interacts strongly with hydrophobic stationary phases (e.g., C18). We specifically utilize an isocratic elution profile (e.g., Acetonitrile/Water) because it eliminates the column re-equilibration time required by gradient methods. This thermodynamic stability prevents baseline drift, significantly increasing sample throughput while maintaining the high signal-to-noise ratio required for low-level impurity detection[3].

2. GC-MS for Volatile Trace Impurities For low-molecular-weight, highly volatile thiophenes, GC-MS provides unparalleled sensitivity and structural confirmation.

  • The Causality: The selection of GC-MS is driven by the volatility of the analyte and the massive theoretical plate count of capillary columns. The mass spectrometer acts as a highly specific detector, utilizing electron impact (EI) ionization to fragment the thiophene ring. This fragmentation yields unique mass-to-charge (m/z) signatures, allowing for unambiguous structural elucidation even when co-eluting with complex matrix interferences[4].

Validation Lifecycle Visualization

To ensure compliance with global regulatory standards, the validation workflow must follow a logical, interconnected sequence.

G Start Analytical Method Lifecycle (Thiophene Derivatives) MethodDev Method Development (ICH Q14 QbD Approach) Start->MethodDev Validation Core Validation Execution (ICH Q2(R2) Standards) MethodDev->Validation Spec Specificity / Selectivity (Peak Resolution > 1.5) Validation->Spec Lin Linearity & Range (Correlation R² > 0.998) Validation->Lin Acc Accuracy (Spike Recovery 95-105%) Validation->Acc Prec Precision (System RSD < 2.0%) Validation->Prec Routine Routine Quality Control & System Suitability Testing Spec->Routine Lin->Routine Acc->Routine Prec->Routine

Workflow of ICH Q2(R2) compliant analytical method validation for thiophene derivatives.

Comparative Performance Data

To objectively evaluate these analytical platforms, we must compare their validation metrics. The following table synthesizes typical performance characteristics derived from recent validation studies of thiophene derivatives[2].

Validation ParameterHPLC-UV (e.g., C18 Column)GC-MS (e.g., DB-5ms Capillary)Mechanistic Driver
Separation Principle Liquid-solid partitioningGas-liquid partitioningAnalyte volatility vs. polarity
Linearity ( R2 ) > 0.998> 0.995Detector dynamic range
Limit of Detection (LOD) 0.01% – 0.05% (w/w)Low ng/mL to pg/mLMS electron multiplier sensitivity
Limit of Quantitation (LOQ) 0.05% – 0.1% (w/w)Low ng/mL rangeSignal-to-noise ratio (S/N > 10)
Accuracy (Recovery) 98.0% – 102.0%95.0% – 105.0%Matrix interference & extraction efficiency
Throughput High (Isocratic < 10 mins)Moderate (Temperature ramping)Elution thermodynamics
Self-Validating Experimental Protocols

A robust analytical method must be inherently self-validating. This is achieved through rigorous System Suitability Testing (SST), which ensures the complete system (instrument, reagents, column, and analyst) is functioning optimally before any real samples are quantified.

Protocol 1: HPLC-UV Quantification of 3-Acetylthiophene

This protocol leverages reverse-phase chromatography to exploit the hydrophobic interactions of the thiophene ring[2].

  • Preparation of Mobile Phase : Prepare an isocratic mixture of Acetonitrile and HPLC-grade Water (60:40, v/v).

    • Causality: The 60% organic modifier concentration provides sufficient eluent strength to overcome the hydrophobic retention of the thiophene ring, ensuring a sharp peak shape and a retention time under 10 minutes. Filter through a 0.45 µm PTFE membrane and degas ultrasonically.

  • Standard Preparation : Accurately weigh 25 mg of 3-acetylthiophene reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the mobile phase to create a 500 µg/mL stock. Prepare working standards ranging from 10 to 100 µg/mL via serial dilution.

  • Chromatographic Conditions :

    • Column : C18 (150 mm × 4.6 mm, 5 µm particle size).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 231 nm (optimal λmax​ for the conjugated system).

    • Injection Volume : 10 µL.

  • System Suitability (The Self-Validating Step) : Inject the 50 µg/mL standard six consecutive times. The method is only validated for the analytical run if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , the tailing factor is ≤1.5 , and the theoretical plate count ( N ) is ≥3000 .

Protocol 2: Trace Analysis of Volatile Thiophenes via GC-MS

This protocol is optimized for volatile thiophene impurities, utilizing temperature programming to resolve closely eluting structural isomers[2][5].

  • Sample Extraction/Preparation : Dissolve the sample in a highly volatile organic solvent (e.g., dichloromethane) to a concentration of 1 mg/mL. Add a known concentration of an internal standard (e.g., deuterated thiophene).

    • Causality: The internal standard acts as a self-correcting mechanism, normalizing any variations in injection volume or extraction efficiency.

  • Instrumental Setup :

    • Column : DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness).

    • Causality: The 5% phenyl-arylene polymer phase provides the ideal mid-polarity environment to separate closely related thiophene isomers based on subtle boiling point and polarity differences.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Injection : 1 µL, split ratio 10:1, injector temperature 250°C.

  • Temperature Program : Initial oven temperature 50°C (hold 1 min), ramp at 10°C/min to 300°C (hold 2 min).

    • Causality: The initial low temperature focuses the volatile analytes at the head of the column (solvent focusing), while the 10°C/min ramp ensures optimal resolution of homologs without excessive longitudinal band broadening.

  • MS Detection : Electron Impact (EI) mode at 70 eV. Monitor specific mass-to-charge (m/z) ratios in Selected Ion Monitoring (SIM) mode to maximize sensitivity and exclude matrix background noise.

References
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Quality Guidelines. Available at: [Link]

  • MDPI. "Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method". Molecules. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide &amp; Safety Protocol: Handling (3,4-Dichlorothiophen-2-yl)methanol

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system. When working with halogenated thiophene derivatives like1[1], understanding the molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system. When working with halogenated thiophene derivatives like1[1], understanding the molecular behavior is the foundation of laboratory safety. This guide provides a field-proven, self-validating operational protocol designed for researchers and drug development professionals.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first understand the causality behind the chemical's inherent hazards:

  • Dermal & Systemic Toxicity: The thiophene ring is highly lipophilic, which facilitates rapid dermal penetration. More critically, thiophene derivatives are metabolized by2[2]. These metabolic pathways generate highly reactive, toxic intermediates (such as thiophene epoxides) that are linked to severe hepatotoxicity and nephrotoxicity.

  • Oxidative Degradation: The hydroxymethyl group (-CH2OH) provides a reactive site. Exposure to ambient oxygen and light can lead to degradation. Therefore, it must be stored in an 3[3].

  • Irritation Potential: Similar to its structural analogs, it carries GHS hazard statements for acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3].

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient without understanding why specific materials are chosen. The following table summarizes the quantitative and qualitative data for required PPE.

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Double-gloved Nitrile (min 0.11 mm thickness) or Butyl RubberThe lipophilic dichlorothiophene moiety accelerates permeation through thin latex. Double-gloving provides a fail-safe against breakthrough from reactive halogenated organics.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Protects against corneal irritation (H319) caused by the acidic nature of potential degradation products. Safety glasses are insufficient for splash risks.
Body Protection Flame-retardant lab coat (Nomex/Cotton blend)Prevents skin contact (H315) and protects against the flammability of organic solvent vehicles (e.g., DCM, EtOAc) typically used during transfer.
Respiratory Certified Fume Hood (Face velocity 80-100 fpm)Mitigates respiratory irritation (H335). Prevents inhalation of volatile toxic intermediates if the compound degrades or aerosolizes during weighing.

Operational Workflow: Step-by-Step Handling Protocol

Every step in this workflow is designed to be self-validating—meaning the success of one step ensures the safety of the next.

Phase 1: Pre-Operational Setup

  • Verify Containment: Ensure the fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Never handle this compound on an open bench.

  • Don PPE: Apply the PPE matrix above. Inspect gloves for micro-tears before proceeding.

  • Prepare the Environment: Purge the receiving reaction vessel with an inert gas (Argon or Nitrogen). This prevents the oxidative degradation of the hydroxymethyl group.

Phase 2: Chemical Transfer & Weighing

  • Temperature Equilibration: Retrieve the (3,4-Dichlorothiophen-2-yl)methanol from 2-8°C storage. Allow the sealed container to reach room temperature inside a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which condenses and compromises the chemical's integrity.

  • Weighing: Use anti-static spatulas and weigh boats. Static discharge can cause fine powders to aerosolize, bypassing primary containment and increasing inhalation risk.

  • Solvent Introduction: Dissolve the compound in the designated organic solvent directly within the fume hood. Seal the reaction vessel before removing it from the hood.

Spill Response & Chemical Disposal Plan

Halogenated organic compounds require strict disposal pathways due to their environmental persistence.

Minor Spill Containment Protocol:

  • Isolate: Immediately halt operations and lower the fume hood sash to maximize exhaust draw.

  • Absorb: Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Do not use combustible absorbents like sawdust or paper towels, as reactive intermediates may generate heat.

  • Neutralize & Collect: Carefully sweep the absorbed material using a non-sparking tool and place it into a chemically resistant, sealable secondary container.

Halogenated Waste Disposal:

  • Categorization: Label the waste strictly as "Halogenated Organic Waste."

  • Segregation: Never mix halogenated thiophene waste with aqueous or non-halogenated organic streams. The robust carbon-chlorine bonds prevent safe incineration in standard non-halogenated facilities and can generate toxic dioxins if improperly processed.

  • Final Disposal: Transfer the sealed waste container to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

Workflow Visualization

HandlingWorkflow Storage 1. Storage & Retrieval (Inert Atm, 2-8°C) Prep 2. PPE Donning & Hood Preparation Storage->Prep Transfer to hood Execution 3. Handling & Weighing (Anti-static tools) Prep->Execution Initiate protocol Reaction 4. Reaction / Synthesis Execution->Reaction Standard processing Spill Spill Containment (Vermiculite/Sand) Execution->Spill If spill occurs Disposal 5. Halogenated Waste Disposal Reaction->Disposal Liquid/Solid waste Spill->Disposal Cleanup materials

Operational workflow for handling (3,4-Dichlorothiophen-2-yl)methanol to disposal.

References

  • BLD Pharm. "(3,4-Dichlorothiophen-2-yl)methanol Product Information." BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE8_uz4ThiVx0tYpzvNhOpqmd6fQ1oW4ysSQlQP6olMXgid17zbBvdFOeOwxRcr4metuWe9l1wh6v2Haz6Ah9oIfr4--P5d9YTSV2puLcjB4Xn5dVKwNT_Lpt8sMcEEicPuu98FmVjhOIXHTtc]
  • Danso-Danquah, R., et al. "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods." ACS Publications, 2015.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY7IK7IaqUxBl0FgEvVVxmww_pQIY9DY7T-H0c4viniXWA2IZ1XT8EDJX7ZCuw5WzVPPSaYeaqME_8NL7b1OUm4Czq3OeC3irMT2rQdDpQ2vkV_Hx2XOt3ccSIXEg7y4TENDPheHCyKFt2QlHlxBYxJM8=]
  • BLD Pharm. "(3-Chlorothiophen-2-yl)methanol Safety Information." BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhe71e5LLzvdpsl5jc6bVMB4cwEh-OGpQ2yXEbjsyz912akQy47wEoGeA0df4Ee3kfELbvL3C0BAuahi8rE9QyKJCYoFBYHsVOff20VRGCOnJs_Xfre5bpfMBmMNhPV47RMjPLNFDyC7OeeaUV]

Sources

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